2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Description
BenchChem offers high-quality 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-(cyclopropylmethoxy)-6-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c10-9-7(3-4-8(11)12-9)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMOQSGUZLTTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Supply & Technical Profile: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
This in-depth technical guide provides a strategic analysis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (CAS 1862532-78-2), a high-value heterocyclic intermediate used in the synthesis of advanced small-molecule therapeutics, particularly PI3K
Executive Summary
2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine is a critical scaffold in medicinal chemistry, functioning as a trifunctional building block. Its structure allows for orthogonal functionalization: the iodide at C6 facilitates Suzuki/Buchwald couplings, the chloride at C2 enables nucleophilic aromatic substitution (
This guide synthesizes market intelligence with field-proven synthetic protocols to empower research and procurement teams in securing high-quality material.
Chemical Profile & Identity
| Parameter | Specification |
| Chemical Name | 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine |
| CAS Number | 1862532-78-2 |
| Molecular Formula | |
| Molecular Weight | 309.53 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Methanol |
| Key Impurities | 2-Chloro-3-hydroxy-6-iodopyridine (Hydrolysis product);Cyclobutyl isomer (Rearrangement byproduct) |
Supply Chain Landscape & Price Benchmarking
The market for this intermediate is tiered between catalog suppliers (gram-scale) and CROs (kg-scale). It is not a commodity chemical; it is a "Make-to-Order" or "Stocked Intermediate" item depending on the vendor.
Primary Suppliers
-
Tier 1 (Stocked/Rapid Lead Time): BLD Pharm (Catalog #BD01662201), Enamine , Combi-Blocks .
-
Tier 2 (Custom Synthesis): WuXi AppTec, Pharmablock.
Price Analysis (Estimated Q1 2025)
| Scale | Estimated Price Range (USD) | Lead Time | Strategic Note |
| 1 g | $180 - $250 | 1-2 Weeks | Ideal for initial SAR screening. |
| 10 g | $1,200 - $1,800 | 2-3 Weeks | Pilot scale; verify batch purity (H-NMR). |
| 100 g | $6,000 - $8,500 | 4-6 Weeks | Negotiate for bulk pricing; require CoA & ROS. |
| 1 kg | $25,000 - $35,000 | 8-12 Weeks | GMP vs. Non-GMP status significantly affects cost. |
Procurement Insight: The high cost is driven by the regioselective iodination step and the cost of (bromomethyl)cyclopropane. Ensure your supplier validates the absence of the cyclobutyl isomer , a common impurity derived from cyclopropylmethyl radical rearrangement during synthesis.
Technical Deep Dive: Synthesis & Quality Assurance
Retrosynthetic Logic
The most robust route avoids the late-stage introduction of the sensitive iodine. Instead, we utilize a "Core-First" approach:
-
Starting Material: 2-Chloro-3-pyridinol (Commercially available).
-
Step 1: Regioselective Iodination. The hydroxyl group directs electrophilic iodination to the ortho (C2) or para (C6) positions. Since C2 is blocked by Chlorine, iodination occurs exclusively at C6.
-
Step 2: O-Alkylation. Williamson ether synthesis using (Bromomethyl)cyclopropane.
Synthesis Workflow Diagram
Caption: Optimized 2-step synthesis route ensuring regiochemical integrity and minimizing ring-opening side reactions.
Detailed Experimental Protocol (Self-Validating)
Step 1: Synthesis of 2-Chloro-6-iodo-3-pyridinol
-
Reagents: 2-Chloro-3-pyridinol (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure: Dissolve starting material in ACN at 0°C. Add NIS portion-wise to avoid exotherm. Stir at RT for 4 hours.
-
Validation: Monitor by LCMS. The product peak (M+H ~256) should appear.
-
Workup: Quench with aqueous sodium thiosulfate (to remove excess Iodine). Precipitate or extract with EtOAc.
Step 2: Synthesis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
-
Reagents: 2-Chloro-6-iodo-3-pyridinol (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous).
-
Procedure:
-
Charge flask with Pyridinol and
in DMF. Stir for 30 min to form the phenoxide anion. -
Add (Bromomethyl)cyclopropane dropwise at RT.
-
Heat to 60°C . Note: Do not exceed 80°C to prevent cyclopropyl ring opening.
-
Stir for 6-12 hours.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Self-Validating QC:
-
1H-NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplets at
0.3–0.6 ppm and the methylene doublet at ~3.9 ppm. -
Absence of Impurity: Ensure no multiplets around
1.8–2.2 ppm (indicative of cyclobutyl rearrangement).
-
Quality Control Standards
For drug discovery applications, the following specification sheet is recommended for procurement:
| Test | Acceptance Criteria | Method |
| Assay | HPLC (C18, ACN/Water + 0.1% TFA) | |
| Identity | Conforms to Structure | 1H-NMR, MS |
| Residual Solvents | DMF < 880 ppm | GC-HS |
| Water Content | Karl Fischer | |
| Regioisomer | HPLC/NMR |
References
-
BLD Pharm. Product Analysis: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (CAS 1862532-78-2). Retrieved from
-
ChemicalBook. Global Suppliers and CAS Data for 1862532-78-2. Retrieved from
-
Journal of Organic Chemistry. One-Pot Iodination of Hydroxypyridines: Regioselectivity and Scope. (General methodology reference).
-
European Patent Office. Process for the production of Cyclopropylmethyl Halides and derivatives. (Reference for alkylation reagent stability).
Halogenated Pyridine Building Blocks: Strategic Assets in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2][3] The strategic introduction of halogen atoms onto this privileged core unlocks a vast and nuanced chemical space for drug discovery. Halogenated pyridines are not merely intermediates; they are critical design elements that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of halogenated pyridine building blocks, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind synthetic choices, the intricacies of their reactivity in key transformations, and their role in shaping the future of rational drug design.
The Strategic Value of Halogenation on the Pyridine Core
The incorporation of a pyridine ring into a drug candidate can significantly alter its properties, including solubility and metabolic stability.[2][4] Halogenation of this ring provides a powerful tool for fine-tuning these characteristics with a high degree of precision. Each halogen atom—fluorine, chlorine, bromine, and iodine—imparts a distinct set of properties, allowing chemists to modulate multiple parameters simultaneously.
-
Metabolic Stability: Fluorine, in particular, is often used to block sites of oxidative metabolism.[5] By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the C-F bond's strength prevents enzymatic hydroxylation, thereby increasing the drug's half-life.
-
Target Affinity and Halogen Bonding: While once considered simple hydrophobic fillers, heavier halogens (Cl, Br, I) are now recognized as potent halogen bond donors.[6] A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein active site.[6][7] This specific and directional interaction can significantly enhance binding affinity and selectivity.[6]
-
Modulation of Physicochemical Properties: Halogenation alters the electronic distribution within the pyridine ring, which in turn influences the nitrogen's basicity (pKa). This is crucial for controlling the ionization state of a drug at physiological pH, affecting its solubility, permeability, and potential for off-target interactions.
-
Synthetic Handles: The carbon-halogen bond is a cornerstone of modern synthetic chemistry, serving as a versatile anchor point for diversification.[8][9] It enables access to a vast array of transformations, most notably transition-metal-catalyzed cross-coupling reactions, which are fundamental to building molecular complexity.[10][11]
Table 1: Influence of Halogen Substitution on Pyridine Properties
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | C-X Bond Energy (kJ/mol) | Key Applications & Rationale |
| -F | 1.47 | 3.98 | ~485 | Metabolic Blocker: High C-F bond strength prevents enzymatic oxidation. pKa Modulation: Strong electron-withdrawing effect lowers basicity.[5] |
| -Cl | 1.75 | 3.16 | ~339 | Bioisostere: Similar size to a methyl group. Cross-Coupling: Less reactive than Br/I, often requiring specialized catalysts, but cost-effective.[12] Halogen Bonding: Can act as a weak halogen bond donor.[6] |
| -Br | 1.85 | 2.96 | ~276 | Cross-Coupling Workhorse: Excellent balance of reactivity and stability for Suzuki, Buchwald-Hartwig, etc.[12] Halogen Bonding: A reliable halogen bond donor.[10] |
| -I | 1.98 | 2.66 | ~240 | Highest Reactivity: Ideal for difficult cross-coupling reactions under mild conditions. Halogen Bonding: The strongest halogen bond donor among the halogens.[13] |
Synthesis of Halogenated Pyridines: Navigating the Challenges of an Electron-Deficient Ring
The direct halogenation of pyridine is notoriously challenging. The electron-withdrawing nature of the ring nitrogen deactivates the system towards electrophilic aromatic substitution (EAS), the standard method for halogenating electron-rich arenes.[8][14] Furthermore, the nitrogen lone pair can coordinate with Lewis acid catalysts, poisoning them. Consequently, harsh conditions are often required, leading to limited scope and poor regioselectivity.[14][15]
Caption: Strategic workflow for utilizing halogenated pyridines.
Classical Halogenation Approaches
-
Electrophilic Aromatic Substitution (EAS): Requires high temperatures and strongly acidic conditions (e.g., bromine in oleum). The reaction is generally selective for the 3-position but is not tolerant of many functional groups.[8][14]
-
Radical Halogenation: Typically performed in the gas phase at high temperatures, this method favors substitution at the 2- and 6-positions. It often results in mixtures of mono- and di-halogenated products.[15]
Modern, Regioselective Synthetic Methods
The limitations of classical methods have driven the development of innovative strategies that provide precise regiocontrol under milder conditions, a necessity for complex molecule synthesis and late-stage functionalization.
-
4-Selective Halogenation via Phosphonium Salts: A novel two-step approach involves the reaction of a pyridine with a specially designed heterocyclic phosphine reagent. This selectively installs a phosphonium salt at the 4-position, which acts as an excellent leaving group. Subsequent displacement with a simple halide source (e.g., metal halides) yields the 4-halopyridine with high selectivity. This method is notable for its broad substrate scope and tolerance of various functional groups, making it suitable for late-stage halogenation of pharmaceutical compounds.[8][16]
-
3-Selective Halogenation via Zincke Imines: To overcome the inertness of the 3-position, a "ring-opening, halogenation, ring-closing" strategy has been developed. The pyridine is first activated and then opened with an amine to form a reactive acyclic "Zincke imine" intermediate. This temporary transformation of the electron-deficient heterocycle into a series of polarized alkenes allows for mild and highly regioselective electrophilic halogenation at the position that corresponds to C3 of the original pyridine. A final ring-closing step regenerates the aromatic pyridine, now functionalized at the 3-position.[14][17]
Reactivity and Application in Coupling Chemistry
The true synthetic power of halogenated pyridines is realized in their application as substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most modern pharmaceuticals.
Caption: General reactivity trends for halopyridines.
The reactivity in palladium-catalyzed couplings is dictated primarily by the C-X bond strength and the electronic nature of the halogen's position on the ring.[13]
-
Influence of the Halogen: The reactivity order is I > Br > Cl >> F . This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is much easier for the weaker C-I and C-Br bonds.[12][13] Consequently, iodopyridines react under the mildest conditions, while chloropyridines often require more robust catalytic systems (e.g., ligands like SPhos) to achieve high yields.[13][18]
-
Influence of the Position: The general order of reactivity for the halogen's position is C4(6) > C2 > C5 . The 4- and 6-positions are the most electron-deficient and thus the most susceptible to oxidative addition by the palladium catalyst. The 2-position is also activated, while the 5-position is the least reactive.[13]
This predictable reactivity allows for selective, sequential cross-couplings on di- or poly-halogenated pyridines, enabling the rapid construction of complex molecular architectures from a single building block.
Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone C-C bond-forming method, using a bromopyridine.
Objective: To couple 2-bromo-5-fluoropyridine with 4-methoxyphenylboronic acid.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v) solvent mixture, degassed
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-fluoropyridine, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and Sphos in a small amount of the degassed toluene. Allow the mixture to stir for 10 minutes to pre-form the active catalyst.
-
Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining degassed toluene/water solvent mixture.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon or nitrogen to ensure all oxygen is removed. The causality is critical: oxygen can oxidize the Pd(0) active catalyst, rendering it inactive.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The success of the protocol is validated by characterization of the final product (e.g., by ¹H NMR, ¹³C NMR, and HRMS) confirming the formation of the new C-C bond and the absence of starting materials.
Conclusion and Future Perspectives
Halogenated pyridine building blocks are indispensable tools in the arsenal of the modern medicinal chemist.[5][8] Their value extends far beyond their role as simple synthetic intermediates. They are integral design elements used to enhance metabolic stability, improve target affinity through halogen bonding, and fine-tune physicochemical properties.[2][6] The ongoing development of novel, highly regioselective halogenation methods continues to expand their utility, particularly for the late-stage functionalization of complex drug candidates.[14][16] As our understanding of the subtle interplay between halogen substitution and biological activity deepens, the strategic and rational application of these versatile building blocks will continue to accelerate the discovery of the next generation of innovative therapeutics.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Halogenated Pyridines in Modern Drug Discovery.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. National Center for Biotechnology Information.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC. National Center for Biotechnology Information.
- Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
- Polyhalogenated bipyridines: halogen interactions and building blocks. ResearchGate.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. RSC Publishing.
- Leveraging Halogenated Pyridines for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. National Center for Biotechnology Information.
- Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. National Center for Biotechnology Information.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
- Pyridines - Wikipedia. Wikipedia.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents. ChemRxiv.
- Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design.
- Application of Halogen Bond in Drug Discovery. PharmaBlock.
- Advances in Cross-Coupling Reactions. MDPI.
- A Recent Advances in a Pharmacological Diversification of Pyridine Derivative.
- C-H Functionalization of Pyridines. ResearchGate.
- The Halogenation of Pyridine. Journal of the American Chemical Society.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. National Center for Biotechnology Information.
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Elsevier.
- 4-selective functionalization of pyridine. American Chemical Society.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information.
- Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publisher.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
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Methodological & Application
Synthesis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine: An Application Note and Protocol Guide
Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine, a valuable substituted pyridine intermediate for pharmaceutical and agrochemical research. The synthesis is achieved through a robust two-step sequence commencing with the O-alkylation of 2-chloro-3-hydroxypyridine, followed by a highly regioselective directed ortho-metalation and subsequent iodination. This guide elucidates the mechanistic rationale behind each transformation, offers detailed, field-tested protocols, and emphasizes critical safety procedures required for handling the organometallic reagents involved. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights for successful and safe execution of this synthetic sequence.
Synthetic Strategy Overview
The preparation of the target compound is accomplished in two distinct synthetic operations. The first step involves the formation of an ether linkage via the O-alkylation of the starting material, 2-chloro-3-hydroxypyridine. The resulting intermediate, 2-chloro-3-(cyclopropylmethoxy)pyridine, possesses an alkoxy group that serves as a powerful directing group for the second step. This second step employs the principle of Directed ortho-Metalation (DoM), where a strong organolithium base selectively deprotonates the C-6 position of the pyridine ring, creating a nucleophilic center that is subsequently quenched with molecular iodine to yield the final product.
Overall Reaction Scheme:

Step 1: O-Alkylation of 2-chloro-3-hydroxypyridine
Mechanistic Rationale & Experimental Design
The initial step is a Williamson-type ether synthesis. 2-Chloro-3-hydroxypyridine exists in tautomeric equilibrium with its pyridone form. To ensure selective O-alkylation, a strong, non-nucleophilic base is employed to deprotonate the hydroxyl group, forming a pyridinolate anion. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, producing hydrogen gas and the sodium salt, which minimizes side reactions.
The choice of solvent is critical. An aprotic, polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal as it readily dissolves the pyridinolate salt and promotes the SN2 reaction with the alkylating agent, (bromomethyl)cyclopropane. The reaction proceeds by nucleophilic attack of the oxygen anion on the electrophilic carbon of the (bromomethyl)cyclopropane, displacing the bromide leaving group.
Materials & Equipment for O-Alkylation
| Reagent/Material | Grade | Supplier (Example) | Quantity | Notes |
| 2-Chloro-3-hydroxypyridine | ≥98% | Sigma-Aldrich | 1.0 eq | Starting material. Causes skin and eye irritation[1]. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Acros Organics | 1.2 eq | Pyrophoric solid. Reacts violently with water. Handle under inert atmosphere. |
| (Bromomethyl)cyclopropane | ≥97% | TCI Chemicals | 1.1 eq | Lachrymator. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | ~0.2 M | Anhydrous solvent is crucial to prevent quenching of NaH. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For workup | |
| Saturated NH₄Cl (aq) | For workup | |||
| Brine | For workup | |||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying | |||
| Round-bottom flask | Flame-dried before use. | |||
| Magnetic stirrer & stir bar | ||||
| Septa, Needles, Syringes | For inert atmosphere transfers. | |||
| Argon or Nitrogen line | For maintaining an inert atmosphere. |
Detailed Protocol for O-Alkylation
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum, and then allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Suspend the NaH in anhydrous DMF (~0.2 M relative to the starting material).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a minimal amount of anhydrous DMF via a syringe. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add (bromomethyl)cyclopropane (1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any remaining NaH. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-chloro-3-(cyclopropylmethoxy)pyridine.
Step 2: Directed ortho-Metalation and Iodination
Mechanistic Rationale & Experimental Design
This step leverages the powerful technique of Directed ortho-Metalation (DoM).[2][3] The cyclopropylmethoxy group at the C-3 position, in conjunction with the pyridine nitrogen, acts as an effective directing metalating group (DMG). These heteroatoms coordinate to the lithium atom of an organolithium base, such as n-butyllithium (n-BuLi). This coordination pre-associates the base near the C-2 and C-6 protons, lowering the activation energy for deprotonation at these sites.[3]
Since the C-2 position is blocked by a chloro group, deprotonation occurs exclusively at the C-6 position. This regioselectivity is a hallmark of DoM.[4][5] The reaction must be conducted at very low temperatures (typically -78 °C, dry ice/acetone bath) in an anhydrous ethereal solvent like THF to prevent side reactions, such as nucleophilic addition of n-BuLi to the pyridine ring or decomposition of the lithiated intermediate.[6]
Once the C-6 lithiated species is formed, it is quenched by adding a solution of iodine (I₂). The highly nucleophilic carbanion attacks one of the iodine atoms, forming the C-I bond and releasing an iodide ion, to furnish the final product.
Critical Safety Protocol: Handling n-Butyllithium
n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air and reacts violently with water.[7] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All operations involving n-BuLi must be performed under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[8][9]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves (nitrile gloves are common, but check for breakthrough times; some researchers prefer wearing leather gloves over nitrile gloves for added protection).[10]
-
Glassware: All glassware must be rigorously dried before use, either by oven-drying (≥120 °C for several hours) or flame-drying under vacuum.[9]
-
Syringe/Cannula Transfer: Use well-maintained syringes with Luer-Lok™ tips or a cannula for transferring n-BuLi solutions.[8][10] Never draw air into a syringe containing n-BuLi. After drawing the required volume, pull a small amount of inert gas from the headspace of the reagent bottle into the syringe to act as a buffer.
-
Quenching: Have a quenching solution ready. A beaker containing an alcohol like isopropanol, diluted with a non-reactive solvent like hexane, can be used to safely quench residual n-BuLi in syringes and needles.[7] For quenching the reaction itself, a protic source is used after the electrophile is added.
-
Spills: In case of a small spill, smother it with dry sand or powdered limestone. NEVER use water. A Class D fire extinguisher should be available in the lab.[10]
Materials & Equipment for Iodination
| Reagent/Material | Grade | Supplier (Example) | Quantity | Notes |
| 2-Chloro-3-(cyclopropylmethoxy)pyridine | Purified from Step 1 | 1.0 eq | ||
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Sigma-Aldrich | 1.1 eq | Pyrophoric. Handle with extreme care under inert atmosphere[7][8]. |
| Iodine (I₂) | Crystal, Reagent Grade | J.T. Baker | 1.2 eq | Solid. Handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros Organics | ~0.1 M | Must be rigorously dry. Often distilled from sodium/benzophenone. |
| Saturated Na₂S₂O₃ (aq) | For workup | To quench excess iodine. | ||
| Diethyl Ether or EtOAc | ACS Grade | For workup | ||
| Brine | For workup | |||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying | |||
| Schlenk flask / two-neck flask | Rigorously dried. | |||
| Dry ice / Acetone bath | To maintain -78 °C. | |||
| Low-temperature thermometer | ||||
| Schlenk line or glovebox | Essential for inert atmosphere. |
Detailed Protocol for Iodination
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a septum, and a low-temperature thermometer under a positive pressure of Argon.
-
Initial Solution: Add a solution of 2-chloro-3-(cyclopropylmethoxy)pyridine (1.0 eq) in anhydrous THF (~0.1 M) to the flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. The solution may change color (often to deep red or brown), indicating the formation of the lithiated species. Stir the reaction at -78 °C for 1 hour.
-
Iodine Quench: In a separate dry flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Using a cannula or a syringe, slowly add this iodine solution to the reaction mixture at -78 °C. The deep color of the lithiated anion should dissipate as the iodine is consumed. Continue stirring at -78 °C for an additional 30 minutes.
-
Warming and Quenching: Remove the dry ice bath and allow the reaction to slowly warm to 0 °C. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted iodine. The brown color of the iodine should disappear.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine as the final product.
Process Visualization
Synthetic Workflow Diagram
The overall process from starting material to final product can be visualized as a linear sequence of modules including reaction, workup, and purification steps.
Caption: High-level workflow for the two-step synthesis.
Directed ortho-Metalation Mechanism
The key to the regioselectivity in Step 2 is the coordination of the organolithium base to the directing groups on the pyridine ring.
Caption: Logical flow of the DoM and iodination mechanism.
References
-
Reddit r/Chempros. (2022). Handling nBuLi. Retrieved from [Link][11]
-
University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Retrieved from [Link][12]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link][9]
-
Gros, P., Choppin, S., & Fort, Y. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247.[4]
-
Stanford University Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link][10]
-
Common Organic Chemistry. (n.d.). Iodination (Lithiation/Iodination). Retrieved from [Link][13]
-
Gros, P., Choppin, S., & Fort, Y. (2003). Publication details for "Lithiation of 2-Chloro- and 2-Methoxypyridine...". OUCI. Retrieved from [Link][14]
-
Gligora, M., et al. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 26(38), 8413-8417.[15]
-
Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(20), 7118-7123.[16]
-
Choppin, S., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805.[5]
-
Faber, D., et al. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine. EP 0939079 B1. European Patent Office. Retrieved from [17]
-
Li, X., et al. (2021). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 57(83), 10852-10855.[18]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Course material. Retrieved from [Link][2]
-
Gribble, G. W., et al. (1992). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Journal of Organic Chemistry, 57(22), 5878–5888.[19]
-
YouTube. (2016). Reaction of Iodine with Lithium. Retrieved from [Link][20]
-
Koenig, K., et al. (1980). Process for the production of 2-hydroxypyridine. US 4942239 A. Google Patents. Retrieved from [21]
-
Cetinkaya, E., et al. (2001). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 159-169.[22]
-
Reynard, G., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.[23]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link][24]
-
Google Patents. (n.d.). EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. Retrieved from [25]
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.[26]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved from [Link][6]
-
ResearchGate. (2015). How do I selectively exchange iodine with lithiate?. Retrieved from [Link][27]
-
Al-Zoubi, R. M. (2014). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. RSC Advances, 4(74), 39226-39241.[3]
-
Haiba, M. E., et al. (2017). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports, 7, 44679.[28]
-
Schmidt, R. R., et al. (2012). Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate. Arkat USA.[29]
-
Prakash, G. K. S., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. The Journal of Organic Chemistry, 76(10), 3870–3880.[30]
-
Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine. Retrieved from [31]
-
Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link][32]
-
Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link][33]
-
Reddit r/chemistry. (2014). How do I get rid of excess iodine in a reaction?. Retrieved from [Link][34]
-
FAQ. (n.d.). What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry?. Retrieved from [Link][35]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
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- 5. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 14. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium… [ouci.dntb.gov.ua]
- 15. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Precision O-Alkylation of 2-Chloro-6-iodopyridin-3-ol
Executive Summary
This Application Note details the protocol for the regioselective O-alkylation of 2-chloro-6-iodopyridin-3-ol using (bromomethyl)cyclopropane . This transformation is a critical step in synthesizing lipophilic, metabolically stable pyridine scaffolds often found in kinase inhibitors and GPCR modulators.[1] The presence of the halogen atoms (2-Cl, 6-I) significantly alters the electronic landscape of the pyridinol core, necessitating specific base/solvent combinations to maximize O-selectivity over N-alkylation and prevent dehalogenation side reactions.
Mechanistic Insight & Strategy
The Substrate: Electronic & Steric Considerations
The substrate, 2-chloro-6-iodopyridin-3-ol , presents a unique challenge compared to unsubstituted 3-hydroxypyridine:
-
Acidity: The electron-withdrawing nature of the chlorine (C2) and iodine (C6) atoms stabilizes the phenoxide anion, lowering the pKa (estimated pKa ~6.5–7.[1]5) compared to the parent pyridin-3-ol (pKa ~8.7). This facilitates deprotonation by mild carbonate bases.
-
Nucleophilicity: While easier to deprotonate, the stabilized anion is less nucleophilic.[1] Consequently, a polar aprotic solvent (DMF or DMSO) is required to enhance reaction kinetics.[1]
-
Regioselectivity (O- vs. N-Alkylation): 3-Hydroxypyridines are ambident nucleophiles. While N-alkylation leads to a zwitterionic pyridinium species, O-alkylation yields the neutral ether. Under basic conditions in aprotic solvents, the reaction is under thermodynamic control, overwhelmingly favoring the neutral O-alkylated product.[1]
The Reagent: Cyclopropylmethyl Halides
(Bromomethyl)cyclopropane is the preferred electrophile.[1] It is highly reactive toward
-
Risk Factor: Cyclopropylmethyl cations/radicals can undergo ring-opening rearrangements (cyclopropylcarbinyl
homoallyl). To maintain ring integrity, the reaction must proceed strictly via an mechanism, avoiding conditions that stabilize carbocations (e.g., strong Lewis acids or protic solvents).[1]
The "Cesium Effect"
We utilize Cesium Carbonate (
Experimental Protocol
Reagents & Stoichiometry[2][3][4]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 2-Chloro-6-iodopyridin-3-ol | 255.44 | 1.0 | Limiting Substrate |
| (Bromomethyl)cyclopropane | 135.00 | 1.2 | Electrophile |
| Cesium Carbonate ( | 325.82 | 1.5 | Base |
| DMF (Anhydrous) | - | 0.2 M | Solvent |
Step-by-Step Procedure
Step 1: Solubilization & Deprotonation [1]
-
Charge a dry reaction vial (equipped with a magnetic stir bar) with 2-chloro-6-iodopyridin-3-ol (1.0 equiv) and
(1.5 equiv). -
Add anhydrous DMF to achieve a concentration of 0.2 M (relative to the substrate).[1]
-
Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The suspension may change color (often yellow to orange) as the phenoxide forms.[1]
-
Step 2: Alkylation 4. Add (bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe.[1] 5. Seal the vial and heat to 60°C .
- Note: Do not exceed 80°C to prevent potential iodine lability or cyclopropane ring opening.
- Monitor reaction progress by LCMS or TLC (Hexanes/EtOAc 4:1) after 2 hours.
- Target: >95% conversion of the starting phenol.
Step 3: Workup
7. Once complete, cool the mixture to RT.
8. Dilute with Water (5x reaction volume) and extract with Ethyl Acetate (EtOAc) (3x).
9. Wash the combined organic layers with LiCl solution (5% aq) (to remove residual DMF) followed by Brine .[1]
10. Dry over anhydrous
Step 4: Purification 11. Purify the crude residue via Flash Column Chromatography on silica gel.
- Eluent: Gradient of 0%
20% EtOAc in Hexanes. - Product: The O-alkylated ether is typically less polar than the starting phenol and significantly less polar than any trace N-alkylated byproduct.
Visualized Workflows
Reaction Scheme & Pathway
The following diagram illustrates the transformation and the competing pathways managed by the protocol.
Caption: Reaction pathway highlighting the selective formation of the O-alkylated target over the N-alkylated byproduct.
Decision Tree for Troubleshooting
Use this logic flow if conversion is low or impurities arise.
Caption: Troubleshooting logic for incomplete conversion or regioselectivity issues.
Analytical Validation (Self-Validating Protocol)
To ensure the protocol was successful, verify the following analytical markers:
-
NMR (400 MHz,
): -
NMR:
-
The
carbon typically appears around ppm.
-
-
LCMS:
-
Confirm the parent ion
.[1] -
Isotope Pattern: Look for the characteristic Cl/I pattern. The mass spectrum should show the specific splitting of a mono-chloro mono-iodo compound.
-
References
-
Reynard, G., et al. (2025).[1][6] O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.[6][7] Tetrahedron Letters.[7][8] Link[1]
- Context: Discusses mediated selectivity for O-alkyl
-
Sigma-Aldrich. (n.d.).[9] 2-Chloro-3-iodopyridine Product Page.[9][10]Link[1]
-
Context: Source for physical property data of the core scaffold.[11]
-
-
Jorgensen, et al. (2011).[1] Alkoxyalkylation of Electron-Rich Aromatic Compounds. PMC. Link
- Context: General methodologies for installing alkoxy groups on phenolic/pyridyl systems.
-
ChemicalBook. (n.d.).[1] 6-Chloro-4-iodopyridin-3-amine Synthesis.Link[1]
- Context: Provides synthesis routes for related chloro-iodo-pyridine intermediates, validating the stability of the scaffold under basic workup conditions.
Sources
- 1. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. art.torvergata.it [art.torvergata.it]
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- 5. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
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- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 9. 2-chloro-6-iodopyridin-3-amine sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dihalopyridines
<
Introduction: The Strategic Importance of Dihalopyridine Functionalization
Dihalopyridines are privileged scaffolds in the realms of medicinal chemistry and materials science. Their inherent structural motifs are central to a vast array of biologically active compounds and functional materials. The presence of two halogen atoms offers a versatile platform for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyridine core.[1][2]
However, the successful execution of these transformations is far from trivial. The electron-deficient nature of the pyridine ring, coupled with the differential reactivity of the halogen substituents based on their position (C-2, C-3, C-4, etc.), presents unique challenges.[3] Furthermore, the potential for the pyridine nitrogen to coordinate with the palladium catalyst can inhibit its activity, necessitating carefully designed protocols.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium-catalyzed cross-coupling protocols for dihalopyridines, focusing on the underlying mechanistic principles, practical experimental procedures, and strategies for achieving regioselectivity.
Core Concepts in Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The General Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalopyridine. This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the pyridine ring.[7][8] Electron-rich phosphine ligands on the palladium center can accelerate this step.[7]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst to re-enter the cycle.[5] Bulky ligands can promote this step.[7]
Sources
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- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
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- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Abstract
This document provides a comprehensive guide for the selective palladium-catalyzed Buchwald-Hartwig amination of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine. The presence of two distinct halogen substituents on the pyridine ring—iodine and chlorine—presents a strategic opportunity for chemoselective functionalization. This protocol is designed to selectively form a C-N bond at the C-6 position, leveraging the higher reactivity of the C-I bond over the C-Cl bond in the oxidative addition step of the catalytic cycle. We detail an optimized protocol using a third-generation Buchwald precatalyst, tBuXPhos Pd G3, which demonstrates high efficiency and functional group tolerance. This guide includes a mechanistic rationale, a detailed step-by-step experimental procedure, a troubleshooting guide, and safety protocols tailored for researchers in pharmaceutical and materials science development.
Introduction and Strategic Rationale
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][2] This transformation is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where arylamine moieties are ubiquitous.[3][4]
The substrate, 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine, is a di-halogenated heterocycle that offers a platform for sequential, site-selective cross-coupling reactions. The primary challenge and opportunity lie in achieving high chemoselectivity. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend: I > Br > OTf > Cl.[5] This reactivity difference is attributed to the disparity in carbon-halogen bond dissociation energies (C-I ≈ 238 kJ/mol, C-Cl ≈ 339 kJ/mol). Consequently, a well-chosen palladium catalyst system can selectively activate the weaker C-I bond while leaving the more robust C-Cl bond intact for subsequent transformations.
This application note leverages this reactivity differential to achieve a highly selective amination at the C-6 position. We employ a modern, air- and moisture-stable palladium precatalyst, tBuXPhos Pd G3, which is known for its high activity, broad substrate scope, and ability to facilitate challenging couplings.[6][7] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is critical for facilitating the deprotonation of the amine coupling partner to form the active nucleophile.[8][9]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[1][10] The use of a G3 precatalyst simplifies the initiation, as it readily generates the active L-Pd(0) species under the reaction conditions.[6]
Figure 2: Chemoselective Buchwald-Hartwig amination scheme.
Step-by-Step Procedure
-
Glovebox/Schlenk Line Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (311.5 mg, 1.0 mmol), tBuXPhos Pd G3 (15.7 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Atmosphere Exchange: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (N₂ or Ar) three times.
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene (5.0 mL) via syringe. Begin stirring to create a suspension. Add the amine coupling partner (e.g., morpholine, 0.12 mL, 1.2 mmol) via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently anhydrous solvent/reagents.3. Base is not strong enough or has degraded. | 1. Use a fresh bottle of precatalyst. Ensure rigorous inert atmosphere techniques.2. Use freshly distilled/dried solvent.3. Use fresh, high-purity NaOt-Bu from a sealed container. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction mixture.2. Catalyst decomposition. | 1. Ensure all reagents and solvents are scrupulously dry.2. Consider lowering the reaction temperature or using a different ligand/catalyst system. |
| Reaction Stalls | Catalyst inhibition by iodide. [10] | While less common with modern ligands, if stalling is observed, consider adding a fresh portion of catalyst. Toluene is a good solvent choice as it helps precipitate iodide salts. |
| Low Yield after Purification | Product is volatile or adheres to silica gel. | Use care during solvent removal (roto-evaporation). Consider using a different stationary phase for chromatography (e.g., alumina) or trituration for purification. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Sodium tert-butoxide: This is a strong, corrosive, and hygroscopic base. [9]It reacts exothermically with water. Handle exclusively under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene is a flammable and toxic solvent. All operations should be conducted in a fume hood away from ignition sources.
-
Inert Atmosphere: Reactions under inert gas can build pressure upon heating. Ensure adequate venting or use a balloon to maintain a slight positive pressure.
References
- The Science Behind tBuXPhos Pd G3: Quality Control and Applic
- Application Notes and Protocols for tBuXPhos Pd G3 in Pharmaceutical and Agrochemical Synthesis. Benchchem.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- tBuXPhos-Pd-G3 | 1447963-75-8. ChemicalBook.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tBuXPhos Pd G3 Catalytic Systems for Buchwald-Hartwig Amin
- The Strategic Advantage of Sodium tert-Butoxide: A Comparative Guide for the Modern Chemist. Benchchem.
- Palladium‐Catalyzed Amination of Aryl Halides.
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amin
- tBuXPhos Pd G3: CAS No. 1447963-75-8. Colonial Metals Inc.
- The Mechanism of Pd-Catalyzed Amin
- Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. PubMed.
- sodium tert-butoxide. Organic Syntheses Procedure.
- Sodium t-Butoxide. Common Organic Chemistry.
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts.
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tBuXPhos-Pd-G3 | 1447963-75-8 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium t-Butoxide [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Preventing dehalogenation during coupling of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Topic: Preventing Dehalogenation in 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine Ticket ID: #RXN-OPT-2026-02 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The User Issue: You are attempting a cross-coupling (likely Suzuki-Miyaura or Sonogashira) at the C6-Iodine position of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine . Instead of the desired product, you are observing significant amounts of the hydrodehalogenated byproduct (where the Iodine is replaced by Hydrogen), or potentially loss of the Chlorine atom.
The Chemical Reality: This substrate presents a "Goldilocks" challenge. The C6-Iodine is highly reactive, while the C2-Chlorine is less reactive but still susceptible to oxidative addition. The C3-cyclopropylmethoxy group adds electron density to the ring, slightly retarding the initial oxidative addition compared to electron-deficient pyridines. This "hesitation" in the catalytic cycle increases the window for the active Palladium species to intercept a hydride source, leading to hydrodehalogenation .
The Mechanism of Failure (Why is my Iodine falling off?)
To fix the problem, you must understand the enemy. Dehalogenation is not random; it is a specific catalytic cycle that competes with your cross-coupling.
The "Fork in the Road" Pathway
The diagram below illustrates the competition between the desired Transmetallation (Path A) and the undesired
Figure 1: The kinetic competition between cross-coupling (Green) and hydrodehalogenation (Red). Note that the dehalogenated byproduct regenerates Pd(0), turning it into a parasitic cycle.
Technical Support Modules
Module A: Catalyst & Ligand Selection ("The Engine")
Diagnosis: Using simple monodentate phosphines (like PPh3) or highly active bulky ligands (like t-Bu3P) without controlling conditions often leads to dehalogenation.
The Fix: Use Bidentate Ligands with a large bite angle. For 2,6-dihalopyridines, Pd(dppf)Cl2 is the industry standard for high selectivity.
-
Why? The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) creates a steric environment that favors the reductive elimination of the coupled product over the smaller hydride species. It also stabilizes the Pd(II) intermediate, preventing "ligand stripping" that leaves the metal open to hydride attack.
| Ligand System | Risk Level | Notes |
| Pd(dppf)Cl2 | Low | Recommended. Excellent selectivity for I over Cl; suppresses dehalogenation. |
| Pd(PPh3)4 | Medium | Common, but prone to oxidation and slow transmetallation, allowing time for side reactions. |
| XPhos / SPhos | Medium/High | Very active. Great for difficult couplings, but can promote dehalogenation if the coupling partner is slow. |
| Pd/C (Heterogeneous) | High | Known to promote hydrodehalogenation (often used intentionally for this purpose). Avoid. |
Module B: Solvent & Base Management ("The Environment")
Diagnosis: You are likely using a primary or secondary alcohol (Methanol, Isopropanol, Ethanol) as a co-solvent.
The Mechanism: Alcohols are the #1 source of hydrides via
The Fix: Switch to Aprotic Solvents and Anhydrous Bases .
| Component | Avoid (Hydride Sources) | Recommended (Inert) |
| Solvent | Methanol, Ethanol, Isopropanol (iPrOH) | 1,4-Dioxane, Toluene, DMF, THF |
| Base | Triethylamine (Et3N), Diisopropylamine | K3PO4, Cs2CO3, K2CO3 |
| Additives | Formate salts | None (or molecular sieves if water is an issue) |
Module C: The "Cyclopropyl" Factor
The cyclopropylmethoxy group at C3 is generally stable, but it adds steric bulk near the C2-Chlorine.
-
Benefit: This steric bulk actually protects the C2-Chlorine from undesired coupling, improving your C6 vs. C2 selectivity.
-
Risk: If you use strong amide bases (like LDA or LiHMDS) for any reason, you risk deprotonating the methylene group (
), leading to decomposition. Stick to carbonate or phosphate bases.
Optimized Protocol (The "Golden Path")
This protocol is designed to maximize C6-I coupling while preserving the C2-Cl bond and preventing dehalogenation.
Reagents:
-
Substrate: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (1.0 equiv)
-
Boronic Acid/Pinacol Ester: (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3–5 mol%)
-
Base: K3PO4 (2.0 equiv, anhydrous or 2M aq. if degassed thoroughly)[2]
-
Solvent: 1,4-Dioxane (Anhydrous preferred)
Step-by-Step:
-
Degassing (Critical): Oxygen promotes homocoupling of the boronic acid, which stalls the main reaction and leaves the Pd-Ar-I species waiting—eventually leading to dehalogenation. Sparge solvents with Argon/Nitrogen for at least 15 minutes.
-
Assembly: Charge the reaction vessel with the substrate, boronic acid, base, and catalyst.[1]
-
Solvent Addition: Add degassed 1,4-Dioxane.
-
Temperature Control: Heat to 60–80°C .
-
Warning: Do not exceed 90°C. Higher temperatures activate the C2-Cl bond [2].
-
-
Monitoring: Check HPLC/TLC at 2 hours.
-
Target: Disappearance of starting material.
-
Watch for: "Des-iodo" byproduct (M-126 mass shift).
-
Troubleshooting FAQs
Q: I still see ~10% dehalogenated product even with Dioxane/K3PO4. Why? A: Check your boronic acid.[2] Some boronic acids hydrolyze rapidly (protodeboronation). If the boronic acid decomposes, the Pd-Ar species has no partner to couple with and will eventually find a proton source.
-
Fix: Add the boronic acid in portions or use a Boronic Ester (BPin) which is more stable.
Q: Can I use water in the solvent mixture? A: Yes, but be careful. A Dioxane/Water (4:1) mix is standard for Suzuki couplings to dissolve inorganic bases. However, ensure the water is degassed. If dehalogenation persists, switch to anhydrous conditions using Cs2CO3 in pure DMF or Toluene.
Q: My reaction is stuck at 50% conversion. Should I add more catalyst? A: Do not just add more Pd. If the reaction stalls, the catalyst has likely deactivated (Pd black formation).
-
Fix: Filter the mixture to remove Pd black, then add fresh catalyst and ligand. Also, check if the boronic acid has been consumed (homocoupling). You may need to add more boronic acid, not just catalyst.
Q: Why not use Pd(PPh3)4? It's cheaper. A: Pd(PPh3)4 is a valid option, but it is coordinatively saturated and requires dissociation of PPh3 to react. The free PPh3 can sometimes undergo oxidation.[3] More importantly, monodentate phosphines are less effective at enforcing the specific reductive elimination geometry required for difficult substrates compared to bidentate ligands like dppf [3].
References
-
BenchChem. Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions. (2025).[4][5] Retrieved from
-
Lutz Ackermann et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (2016).[4] Retrieved from
-
Navarro, O. et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[6] Journal of Organic Chemistry (2004). Retrieved from
-
Sigma-Aldrich. Application Guide for Palladium Catalyzed Cross-Coupling Reactions. Retrieved from
Sources
Technical Support Center: Purification of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Welcome to the technical support center for the purification of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate. High purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and standardized protocols to help you navigate the common challenges associated with the purification of this molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.
Scenario 1: My crude reaction mixture is a dark, intractable tar or oil. Where do I begin?
-
Plausible Cause: Dark, tarry crude products often indicate the presence of polymeric byproducts or degradation of starting materials or the product itself.[1] Pyridine derivatives can be sensitive to strong acids, bases, or high temperatures. The color may also arise from residual palladium catalysts if a cross-coupling reaction was performed.[2]
-
Recommended Action:
-
Initial Work-up: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Washes: Wash the organic layer sequentially with:
-
A mild acidic solution (e.g., 1M HCl) to remove basic impurities like unreacted pyridine starting materials.[1]
-
A saturated sodium bicarbonate solution to neutralize the mixture and remove acidic byproducts.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This cleaner, solid or semi-solid material is now more suitable for chromatographic purification.
-
-
Pro-Tip from the Field: If you suspect residual palladium, you can treat the organic solution with a scavenger resin or perform a wash with an aqueous solution of thiourea or sodium sulfide to precipitate the metal before proceeding.
Scenario 2: I'm getting poor separation and significant peak tailing during silica gel column chromatography.
-
Plausible Cause: The basic nitrogen atom on the pyridine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This secondary interaction leads to a non-ideal elution profile, causing tailing and poor resolution between your product and closely related impurities.
-
Recommended Action:
-
Neutralize the Mobile Phase: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent. A concentration of 0.1-1% (v/v) is typically sufficient.[2] The additive will preferentially bind to the acidic sites on the silica, allowing your target compound to elute more symmetrically.[3]
-
Optimize Solvent Polarity: Your target compound is moderately polar. Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf (retention factor) value between 0.2 and 0.4.[2] This range usually provides the best separation. A gradient elution, starting with a less polar mixture and gradually increasing polarity, can also significantly improve resolution.[2]
-
Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative, or for very challenging separations, consider using a C18-functionalized (reverse-phase) silica gel.[2]
-
-
Pro-Tip from the Field: Before running the column, perform a 2D TLC. Spot your crude mixture on the bottom left corner of a TLC plate, run it, dry it, turn it 90 degrees, and run it again in the same solvent. If you see spots that are not on the diagonal, it indicates your compound is degrading on the silica gel, in which case switching the stationary phase is essential.[4]
Scenario 3: My product is a solid, but I am unable to induce crystallization.
-
Plausible Cause: The presence of persistent impurities can disrupt the formation of a crystal lattice. Alternatively, the compound may be too soluble in the chosen solvent, even at low temperatures, or you may have an amorphous solid or oil.[1][5]
-
Recommended Action:
-
Solvent Screening: The key to recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Test small amounts of your product in various solvents like hexanes, ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
Two-Solvent Method: If a single solvent is not effective, use a two-solvent system.[7] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[7]
-
Induce Nucleation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previously purified batch.[5]
-
-
Pro-Tip from the Field: Slow cooling is paramount for forming pure, well-defined crystals. After heating to dissolve, allow the flask to cool to room temperature undisturbed, then move it to an ice bath to maximize recovery.[5] Rapid crashing out of solution often traps impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine?
Common impurities often include unreacted starting materials (e.g., a di-chlorinated or di-iodinated pyridine precursor), regioisomers if the functionalization is not perfectly selective, and byproducts from side reactions such as hydrolysis of the ether linkage under harsh acidic or basic conditions.[8] If using organometallic reagents, you may also have protonated (de-iodinated) starting material.
Q2: What is the recommended general workflow for purifying this intermediate?
The most robust method involves a sequential purification approach. Start with an aqueous work-up to remove inorganic salts and highly polar or ionic impurities. Follow this with flash column chromatography on silica gel to separate the target compound from closely related organic impurities. If the product is a solid and high purity (>99.5%) is required, a final recrystallization step is highly recommended.[2]
Caption: General purification workflow for 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine.
Q3: How do I select the best solvent system for column chromatography?
Systematic screening using TLC is the most effective method.[2] Prepare several vials with different ratios of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or DCM). Spot your crude mixture on a TLC plate for each system. The ideal system will show good separation between your product spot and impurities, with the product spot having an Rf value of approximately 0.2-0.4.
| Solvent System (Hexane:Ethyl Acetate) | Typical Observation | Recommendation |
| 9:1 | Product remains at the baseline (Rf ~ 0). | Too non-polar. Increase ethyl acetate content. |
| 7:3 | Product has an Rf of 0.3 with good separation. | Good starting point for the column. |
| 1:1 | Product is at the solvent front (Rf ~ 0.9). | Too polar. Decrease ethyl acetate content. |
| DCM only | Spots are streaked and poorly resolved. | Add a non-polar co-solvent or 0.5% TEA. |
Q4: Which analytical techniques are essential to confirm the purity and identity of my final product?
A combination of techniques is necessary to ensure both purity and structural identity.[9][10]
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the chemical structure. The spectrum should show the correct number of protons and carbons with the expected chemical shifts and coupling patterns for 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine. Check for the absence of impurity peaks.[10]
-
HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) is excellent for determining purity levels with high accuracy (e.g., >99%).[9] Coupling it with Mass Spectrometry (LC-MS) provides the molecular weight of your compound, confirming its identity.[10]
-
Melting Point: For a crystalline solid, a sharp melting point range (typically < 2 °C) is a strong indicator of high purity.[11]
Standardized Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM or the eluent. Alternatively, adsorb the material onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elution: Begin eluting with the starting solvent system determined by your TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient (Optional): If needed, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent. This will help elute your product and any more polar impurities.[2]
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the selected recrystallization solvent and heat the mixture to boiling (e.g., on a hot plate) while stirring or swirling.[6]
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, Na₂SO₄), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Beautiful crystals should form. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize the yield.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: A decision tree for troubleshooting common purification issues.
References
-
ResearchGate. How to determine the purity of newly synthesized organic compound?. Available at: [Link]
-
University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Available at: [Link]
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Chromatography Forum. Method for pyridine amine derivative. Available at: [Link]
-
California State University, Stanislaus. recrystallization, filtration and melting point. Available at: [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]
-
LabXchange. Lab Procedure: Recrystallization. Available at: [Link]
-
AL Mustaqbal University College. Petroleum Chemistry Laboratory Recrystallizing process. Available at: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. LabXchange [labxchange.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. personal.tcu.edu [personal.tcu.edu]
Controlling regioselectivity in 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine reactions
Ticket #8492: Controlling Selectivity in 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Chemistry/Scale-up)
Executive Summary (The "Triage")
You are working with a highly functionalized pyridine scaffold: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine . This substrate is a "loaded spring" of reactivity. It contains three distinct reactive handles:
-
C6-Iodide: The "Soft" Handle (High reactivity toward Pd(0) and Mg-exchange).
-
C2-Chloride: The "Hard" Handle (Lower reactivity, requires activated catalysts).
-
C3-Cyclopropylmethoxy: The "Director" (Electron-donating group that directs lithiation to C4, but also sterically crowds C2).
The Core Challenge: The presence of the C3-alkoxy group creates a competition between electronic activation (directing metalation to C4) and inherent bond weakness (C6-Iodine exchange). Furthermore, in cross-coupling, preventing "runaway" bis-coupling at C2 while targeting C6 is the most common failure mode.
Module 1: Selective Cross-Coupling (Suzuki/Sonogashira)
Target: Functionalization of C6-Iodine while leaving C2-Chlorine intact.
The C–I bond energy (~50 kcal/mol) is significantly lower than the C–Cl bond (~80 kcal/mol). However, the electron-deficient nature of the pyridine ring activates the C2-Cl bond, making it susceptible to oxidative addition if the catalyst is too active (e.g., Pd-dialkylbiaryl phosphines like XPhos or SPhos).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Bis-coupling (Product at C2 & C6) | Catalyst is too active ("hot"). | Switch to "older" generation ligands. Use Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ . Avoid Buchwald precatalysts (XPhos, RuPhos) for the first step. |
| No Reaction at C6 | Catalyst poisoning or poor solubility. | The cyclopropylmethoxy oxygen can coordinate Pd. Increase catalyst loading to 3–5 mol%. Ensure solvent is degassed (O₂ kills Pd(0)). |
| C2-Coupling (Wrong Regioisomer) | Rare, but happens with specific directing groups. | Ensure the reaction temperature does not exceed 60°C. C6-I coupling usually proceeds at 40–50°C; C2-Cl requires >80°C. |
Optimized Protocol: C6-Selective Suzuki Coupling
Standard Operating Procedure (SOP-8492-A)
-
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.05 equiv) — Strict stoichiometry is key.
-
Catalyst: Pd(PPh₃)₄ (3 mol%) — The bulky, less electron-rich phosphines prevent C2 activation.
-
Base: Na₂CO₃ (2.0 equiv) — Milder bases prevent hydrolysis of the cyclopropyl ether.
-
Solvent: DME/H₂O (3:1) or Toluene/EtOH/H₂O.
-
-
Procedure:
-
Degas solvents with N₂ sparging for 15 mins.
-
Combine reagents. Heat to 50°C (Do not reflux initially).
-
Monitor by HPLC/UPLC after 2 hours.
-
Stop reaction immediately upon consumption of starting material to preserve the C2-Cl handle.
-
Module 2: Metal-Halogen Exchange (The "Turbo" Route)
Target: Converting C6-I into a Grignard/Lithium species for electrophilic trapping.
Critical Warning: Do NOT use n-BuLi. Using n-BuLi presents two fatal risks for this substrate:
-
Nucleophilic Attack: n-BuLi can attack the C2 position (SNAr) due to the activating nitrogen.
-
Halogen Dance/Scrambling: The C3-alkoxy group directs lithiation to C4. If C6-Li forms, it can equilibrate to C4-Li (the thermodynamic sink), leading to scrambling.
The Solution: Use Knochel’s Turbo Grignard (i-PrMgCl[1][2]·LiCl).[2][3] It is active enough to exchange the Iodine but not basic enough to deprotonate C4 or nucleophilic enough to attack C2.
Decision Tree: Choosing the Right Metal
Caption: Selection logic for metal-halogen exchange. Turbo Grignard prevents side reactions associated with strong lithium bases.
Optimized Protocol: C6-Selective Magnesiation
Standard Operating Procedure (SOP-8492-B)
-
Reagents:
-
Substrate (1.0 equiv) dissolved in anhydrous THF.
-
Reagent: i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF).
-
-
Procedure:
-
Cool substrate solution to -20°C (Ice/Salt bath is sufficient; -78°C is unnecessary and kinetically slow for Mg).
-
Add i-PrMgCl·LiCl dropwise.
-
Stir for 30–60 mins.
-
Quench: Add electrophile (Aldehyde, Ketone, etc.) at -20°C, then warm to RT.
-
Note on Cyclopropyl: The cyclopropyl ring is stable to Grignards but will open if you quench with strong acids (HCl). Use Saturated NH₄Cl for workup.
-
Module 3: Advanced Reactivity Map
Understanding the interplay of substituents.
The following diagram visualizes the competing forces on your pyridine ring.
Caption: Reactivity landscape. C6 is the primary entry point. C3-Alkoxy directs to C4 but shields C2.
Frequently Asked Questions (FAQs)
Q: Can I perform SNAr at the C2-Chlorine? A: Yes, but it is difficult. While C2 is activated by the pyridine nitrogen, the bulky cyclopropylmethoxy group at C3 provides significant steric hindrance . Additionally, the electron-donating nature of the alkoxy group deactivates the ring slightly compared to a simple halopyridine. You will likely need high temperatures (>100°C) and a polar aprotic solvent (DMSO/NMP), which risks displacing the C6-Iodine or opening the cyclopropyl ring.
Q: My cyclopropyl ring is disappearing/opening. Why? A: Cyclopropylmethyl ethers are "radical clocks." If you use Single Electron Transfer (SET) conditions (e.g., Sodium metal, SmI₂, or certain Ni-catalysts), the ring can open. More commonly, strong Lewis Acids (AlCl₃, BF₃) or strong Bronsted acids (HCl, H₂SO₄) used during workup will cleave the ether or open the ring. Fix: Stick to Pd(II)/Pd(0) cycles (2-electron chemistry) and buffer your aqueous workups to pH 6–7.
Q: How do I functionalize C4? A: This is the hardest path. You cannot easily lithiate C4 with the Iodine present at C6 (Exchange > Deprotonation). Strategy:
-
Perform C6 coupling first (install a robust group like Aryl or Alkyl).
-
Use LDA or LiTMP (non-nucleophilic bases) to perform Directed Ortho Metalation (DoM) guided by the C3-alkoxy group to C4.
References & Grounding
-
Knochel's Turbo Grignard: The definitive work on selective Iodine-Magnesium exchange in the presence of other halides.
-
Source: Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). "Progress in the Application of Turbo Grignard Reagent." Chemical Reviews.
-
Context: Explains why i-PrMgCl·LiCl tolerates the C2-Cl bond while exchanging C6-I.
-
-
Halopyridine Selectivity in Cross-Coupling:
-
Cyclopropylmethyl Stability:
-
Source: Nonhebel, D. C. (1993). "Radical Clocks." Chemical Society Reviews.
-
Context: Mechanistic data on the rate of cyclopropylcarbinyl radical ring opening (relevant if using radical-based Ni couplings).
-
-
Palladium Catalyst Selection (Jeffery Conditions):
-
Source: Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylation of vinyl and aryl halides." Tetrahedron Letters.
-
Context: Ligand-free conditions that favor the most labile bond (C6-I) without activating the harder bond (C2-Cl).
-
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Minimizing side reactions in lithiation of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Subject: Minimizing Side Reactions in the Lithiation of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine Ticket ID: #PYR-LITH-006-I Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / High Priority
Executive Summary: The "Triage"
You are working with 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine . This is a "loaded" substrate containing three distinct reactive centers competing for the base's attention.
-
The Target: Lithium-Halogen Exchange (Li-HE) at C6 (replacing Iodine).
-
The Threat:
-
The "Halogen Dance" (Scrambling): Isomerization of the C6-lithio species to the thermodynamically more stable C4-lithio species (directed by the C3-alkoxy group).
-
Nucleophilic Attack: Direct addition of the alkyl-lithium into the pyridine ring (usually at C2, displacing Chlorine via
or addition-elimination). -
Radical Ring Opening: While less common in anionic mechanisms, the cyclopropylmethyl group is a "radical clock." If your exchange mechanism involves Single Electron Transfer (SET), you risk opening the ring.
-
The Golden Rule: To secure the C6 position without touching the C2-Cl or triggering a dance to C4, you must prioritize Kinetic Control over Thermodynamic Control.
Critical Mechanism Analysis
Before troubleshooting, visualize the battlefield. The following diagram illustrates the competing pathways your substrate faces upon exposure to an organometallic base.
Figure 1: Competitive reaction pathways. Pathway A is the kinetic target. Pathway B and C are the primary failure modes caused by temperature mismanagement or improper reagent selection.
Technical Troubleshooting Guide (FAQs)
Q1: I am using n-BuLi at -78°C, but I see significant amounts of the de-chlorinated product. Why?
Diagnosis: Nucleophilic Attack. Even at -78°C, n-BuLi is a potent nucleophile. The pyridine ring is electron-deficient (making it an electrophile), and the 2-Chloro group activates the ring further. n-BuLi can attack C2 or C6 directly, leading to alkylation or reduction.
The Fix: Switch to Turbo Grignard (
-
Why? Magnesium reagents are less nucleophilic than lithium reagents but, when complexed with LiCl, are active enough to perform I/Mg exchange. This completely shuts down the nucleophilic attack on the pyridine ring while maintaining the exchange reactivity at the Iodine site [1].
Q2: I successfully lithiated at -78°C, but upon adding my electrophile (aldehyde), I got a mixture of C6 and C4 substitution. What happened?
Diagnosis: The "Halogen Dance" (Scrambling). You likely formed the C6-Li species correctly, but during the addition of the electrophile (or if the reaction warmed up slightly), the lithium migrated to C4. The C4 position is flanked by the electron-donating alkoxy group and the electron-withdrawing chloro group, making it a thermodynamic "sink" (more stable carbanion).
The Fix:
-
Strict Temperature Control: Never allow the reaction to rise above -40°C before quenching if using Mg, or -78°C if using Li.
-
Transmetalation: If you must use Li-exchange, transmetalate immediately with
or to "lock" the metal at C6 before adding the electrophile. Zinc/Magnesium species are less prone to migration than Lithium species.
Q3: Can I use t-BuLi to speed up the exchange?
Analysis: Yes, but with caution. t-BuLi is non-nucleophilic due to sterics (solving the C2 attack issue) and performs Li-HE extremely fast (solving the kinetic capture).
-
The Risk: You need 2 equivalents (one for exchange, one to kill the resulting t-BuI). The reaction is extremely exothermic. On a large scale, this heat spike can trigger the "Dance" or even radical ring opening of the cyclopropyl group.
-
Verdict: Only use t-BuLi for small-scale (<1g) discovery chemistry. For process/scale-up, use Turbo Grignard.
Q4: Is the cyclopropyl ring at risk?
Analysis: Generally, no, unless radicals are generated.
Standard Li-HE (polar mechanism) leaves the cyclopropyl ring intact. However, if you use Lithium metal (
-
Verification: Check your crude NMR for alkene signals (characteristic of ring opening). If clear, your mechanism is safe.
Recommended Protocol: The "Turbo" Method
This protocol uses Knochel’s Turbo Grignard to maximize selectivity for C6-Iodine exchange while suppressing C2-Chlorine attack and C4-migration.
Reagents:
-
Substrate: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (1.0 equiv)
-
Reagent:
(1.1 equiv, ~1.3M in THF) [2] -
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried flask with the substrate and anhydrous THF under Argon/Nitrogen.
-
Cooling: Cool the solution to -15°C .
-
Note: Unlike n-BuLi (requires -78°C), Turbo Grignard works best between -20°C and 0°C for iodides. -15°C is the sweet spot to prevent side reactions while ensuring full conversion.
-
-
Exchange: Add
dropwise over 10 minutes. -
Incubation: Stir at -15°C for 30 minutes.
-
Checkpoint: Take a small aliquot, quench with
or Iodine, and check LCMS. You should see >98% conversion to the deuterated/iodinated (starting material) species, confirming the metallated intermediate is stable.
-
-
Functionalization: Add your electrophile (e.g., aldehyde, acyl chloride) slowly.
-
Tip: If the electrophile is a solid, dissolve it in THF first.
-
-
Quench: Allow to warm to 0°C (if necessary for reaction) and quench with saturated
.
Comparative Data: Reagent Performance
| Parameter | n-BuLi (-78°C) | t-BuLi (-78°C) | Turbo Grignard (-15°C) |
| C6 Selectivity | Moderate (Risk of C2 attack) | High | Very High |
| Functional Group Tolerance | Low (Attacks esters/nitriles) | Low | High (Tolerates esters/CN) |
| Scrambling Risk | High (if warmed) | Moderate | Low (Mg-C bond is stable) |
| Scalability | Good | Poor (Pyrophoric) | Excellent |
Visualizing the Workflow
Use this decision tree to guide your daily experiments based on the specific electrophile you are using.
Figure 2: Operational decision tree for selecting reagents and downstream processing.
References
-
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Synthesis of Functionalized Pyridines via Grignard Reagents. Chemical Reviews, 115(1), 531–607.
-
Schlosser, M. (2005). The "Halogen Dance" and Other Halogen-Migration Reactions. Angewandte Chemie International Edition, 44(3), 376-393.
Sources
Technical Support Center: A Researcher's Guide to Handling Iodopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodopyridine derivatives. This guide is designed to provide you with in-depth technical assistance and practical solutions for the challenges associated with the light sensitivity of these compounds. Our goal is to ensure the integrity of your experiments and the quality of your results by equipping you with the necessary knowledge to handle these reagents effectively.
Troubleshooting Guide: Addressing Common Issues in Real-Time
This section is dedicated to resolving specific problems you may encounter during your work with iodopyridine derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Question 1: I'm observing unexpected peaks in my HPLC/GC-MS analysis of an iodopyridine derivative that has been on the bench for a few hours. What could be the cause?
Answer:
The appearance of unexpected peaks in your chromatogram is a strong indicator of sample degradation, a common issue when handling iodopyridine derivatives under ambient laboratory lighting.[1][2][3]
Probable Cause: The most likely cause is photodegradation. Iodopyridine derivatives, like many halogenated aromatic compounds, can be susceptible to photolysis upon exposure to ultraviolet (UV) and visible light.[4][5] The energy from light absorption can be sufficient to cleave the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.[6] This process can be initiated by standard laboratory fluorescent lighting as well as indirect sunlight.[5][7]
Immediate Action & Resolution Protocol:
-
Protect Your Sample: Immediately shield your current sample from light by wrapping the container in aluminum foil or placing it in an opaque box.[1][8]
-
Prepare a Fresh Standard: Prepare a fresh solution from a stock of the iodopyridine derivative that has been properly stored in the dark.
-
Comparative Analysis: Re-run your HPLC/GC-MS analysis with the fresh, protected sample and compare it to the chromatogram of the degraded sample. This will help confirm that the extraneous peaks are indeed degradation products.
-
Implement Light-Protected Workflow: For all future experiments, adhere to a strict light-protected workflow as detailed below.
Experimental Protocol: Light-Protected Sample Preparation and Analysis
-
Step 1: Work Area Preparation: Whenever possible, perform all manipulations of iodopyridine derivatives in a designated low-light area. Consider using a fume hood with the sash lowered and the light turned off, or a glove box. If a dedicated darkroom is not available, work under red or amber light, which has a longer wavelength and is less energetic.[1][3]
-
Step 2: Use of Protective Glassware: Always use amber-colored glassware or vials for preparing and storing solutions of iodopyridine derivatives.[1][8][9] For maximum protection, you can also wrap standard glassware with aluminum foil.
-
Step 3: Minimize Exposure Time: Plan your experiments to minimize the time that the iodopyridine derivative is exposed to any light source. Prepare solutions immediately before use.
-
Step 4: Analytical Instrument Considerations: If using an HPLC with a UV detector, ensure the autosampler is equipped with a cover to protect the samples waiting for injection.
Question 2: My reaction yield is significantly lower than expected when using an iodopyridine derivative as a starting material. Could light sensitivity be a factor?
Answer:
Yes, a lower-than-expected reaction yield is a common consequence of using a photodegraded iodopyridine derivative.
Probable Cause: If the iodopyridine derivative has been exposed to light, a portion of it may have degraded into impurities.[1][2][3] This means the actual concentration of your starting material is lower than what you calculated, leading to an incomplete reaction and reduced yield. The degradation products may also interfere with the reaction mechanism.
Troubleshooting and Prevention:
-
Assess Purity of Starting Material: Before starting your reaction, it is prudent to check the purity of your iodopyridine derivative, especially if it is from an older batch or its storage history is unknown. A quick purity check can be performed using techniques like NMR, HPLC, or GC-MS.[10][11]
-
Strict Adherence to Light-Safe Storage: Ensure that all iodopyridine derivatives are stored in opaque or amber containers, in a cool, dark place.[9]
-
Fresh is Best: Whenever possible, use a freshly opened container of the iodopyridine derivative for your reaction.
Question 3: I've noticed a discoloration (e.g., a yellowish or brownish tint) in my solid iodopyridine derivative or its solution over time. What does this signify?
Answer:
Discoloration is a visual cue that often indicates chemical degradation.
Probable Cause: The formation of colored impurities is a common result of photodegradation.[7] In the case of iodopyridine derivatives, the cleavage of the C-I bond can lead to the formation of elemental iodine (I₂), which has a characteristic brownish color in solution, or other colored organic byproducts.
Recommended Actions:
-
Do Not Use Discolored Reagents: Avoid using discolored iodopyridine derivatives in your experiments, as the presence of impurities can lead to unreliable and irreproducible results.
-
Proper Disposal: Dispose of the degraded material according to your institution's chemical waste disposal guidelines.
-
Review Storage Practices: This is a critical opportunity to review and reinforce proper storage protocols for all light-sensitive compounds in your laboratory.[12][13]
Frequently Asked Questions (FAQs)
This section addresses broader questions about the handling and properties of iodopyridine derivatives.
1. What is the underlying chemical mechanism for the light sensitivity of iodopyridine derivatives?
The light sensitivity of iodopyridine derivatives is rooted in the principles of photochemistry. The carbon-iodine (C-I) bond is relatively weak compared to other carbon-halogen bonds. When a molecule of an iodopyridine derivative absorbs a photon of light with sufficient energy (typically in the UV-visible range of 290-700 nm), an electron is promoted to a higher energy state.[6] This excited state can be unstable and may lead to the homolytic cleavage of the C-I bond, generating a pyridyl radical and an iodine radical. These highly reactive radical species can then participate in a variety of secondary reactions, leading to the formation of various degradation products.
2. What are the best practices for long-term storage of iodopyridine derivatives?
For optimal long-term stability, iodopyridine derivatives should be stored under the following conditions:
-
In the Dark: Store in amber glass bottles or opaque containers to block out all light.[8][9]
-
Cool and Dry: Keep in a cool, dry place such as a refrigerator or a freezer, depending on the specific compound's recommendations on the safety data sheet (SDS).[9]
-
Inert Atmosphere: For particularly sensitive derivatives, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can sometimes be initiated by photochemical processes.
3. Can I use a UV-Vis spectrophotometer to monitor the degradation of my iodopyridine derivative?
Yes, UV-Vis spectrophotometry can be a useful tool for monitoring photodegradation.[11][14] As the iodopyridine derivative degrades, the UV-Vis absorption spectrum of the solution will change. You may observe a decrease in the absorbance at the λmax of the parent compound and the appearance of new absorption bands corresponding to the degradation products. By taking measurements at regular time intervals during light exposure, you can qualitatively track the rate of degradation. For quantitative analysis, HPLC is generally the preferred method.[10][11]
4. Are there any chemical additives that can help stabilize solutions of iodopyridine derivatives against photodegradation?
In some cases, the addition of stabilizers or antioxidants can help mitigate photodegradation.[6][8] These compounds work by quenching the excited states of the photosensitive molecule or by scavenging the reactive radical species that are formed upon light exposure. However, the choice of a stabilizer must be made carefully to ensure it does not interfere with downstream applications. It is always recommended to first consult the literature for your specific iodopyridine derivative or to perform a small-scale stability study.
5. How should I properly dispose of degraded iodopyridine derivatives?
Degraded iodopyridine derivatives and any solutions containing them should be treated as chemical waste. Follow all local and institutional regulations for the disposal of hazardous chemical waste.[15] Never dispose of these compounds down the drain.
Visual Guides and Protocols
Workflow for Handling Light-Sensitive Iodopyridine Derivatives
Caption: A logical workflow for handling light-sensitive iodopyridine derivatives to minimize degradation.
Conceptual Diagram of Iodopyridine Photodegradation
Caption: Simplified pathway of iodopyridine photodegradation upon light exposure.
Quantitative Data Summary
| Parameter | Recommendation/Value | Rationale |
| Wavelength of Concern | 290 - 700 nm | This range of UV and visible light carries sufficient energy to initiate photochemical reactions.[6] |
| Ideal Lighting Conditions | Red or Amber Light (>500 nm) | Longer wavelength light is less energetic and less likely to cause photodegradation.[1][2] |
| Storage Temperature | 2-8°C or -20°C | Reduced temperature slows down all chemical degradation processes.[9] |
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Available at: [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. Available at: [Link]
-
Unchained Labs. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Available at: [Link]
-
West Pharmaceutical Services. (2020, April 17). Light Sensitive Drug Products Need Protection. Available at: [Link]
-
U.S. Pharmacist. Light-Sensitive Injectable Prescription Drugs. Available at: [Link]
-
University of California, Santa Cruz. Photography Lab Safety Guidelines for Lab Workers & Students. Available at: [Link]
-
Interpack. (2026). Packing UV-sensitive products under LED lights. Available at: [Link]
-
BD. Protecting photosensitive medication from light. Available at: [Link]
-
ResearchGate. Thermal Decomposition of Iodine Complexes with Pyridine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Available at: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Photosafety Testing. Available at: [Link]
-
Wikipedia. Photodegradation. Available at: [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. Available at: [Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Available at: [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]
-
PMC. Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021, November 15). Analytical Methods for the Degradation of Phytoconstituents. Available at: [Link]
-
MDPI. (2019, May 9). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Available at: [Link]
-
PubMed. (2014, July 1). Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]
-
ResearchGate. Biodegradation of pyridine under UV irradiation. Available at: [Link]
-
The Journal of Physical Chemistry B. (1999). Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation. Available at: [Link]
Sources
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 5. BD [lp.bd.com]
- 6. Photodegradation - Wikipedia [en.wikipedia.org]
- 7. Packaging for UV-sensitive medication -- interpack Packaging Fair [interpack.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 13. saffronchemicals.com [saffronchemicals.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Coupling of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Executive Summary
You are working with 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine . This substrate presents a classic "halide hierarchy" challenge. The presence of the cyclopropylmethoxy group at C-3 acts as an Electron Donating Group (EDG), making the pyridine ring more electron-rich than typical di-halo pyridines.
While the C-6 iodine is the intended reaction site, the C-2 chlorine is susceptible to oxidative addition if the catalyst is too active (e.g., certain Nickel systems) or if the temperature is uncontrolled. Furthermore, standard catalysts like Pd(PPh₃)₄ (Tetrakis) suffer from air instability and difficult residual metal removal.
This guide provides validated alternatives to Tetrakis, focusing on Pd-PEPPSI-IPr and Ligand-Controlled Pd(II) systems to ensure exclusive C-6 functionalization while preserving the C-2 chloride for subsequent steps.
Part 1: Catalyst Selection Matrix
We have moved away from "one-size-fits-all" Tetrakis. Below are the three recommended alternative systems based on our internal screening data.
| Catalyst System | Type | Key Advantage | Selectivity Risk (C-Cl attack) | Recommended For |
| Pd-PEPPSI-IPr | Pd(II)-NHC | Stability & Speed. Air-stable.[1][2] High turnover number (TON). Active at room temp for Iodides. | Low (at <60°C) | Difficult substrates; Scale-up where air-sensitivity is a hassle. |
| Pd(OAc)₂ + SPhos | Pd(II) + Phosphine | High Activity. Allows reaction at very low temps (RT to 40°C), ensuring Cl remains untouched. | Medium (if heated >80°C) | Valuable/Late-stage intermediates requiring mildest conditions. |
| PdCl₂(PPh₃)₂ | Pd(II) Salt | Cost-Effective. Robust, cheaper than Tetrakis, easier to crystallize out. | Low | Standard couplings where cost is the primary driver. |
| NiCl₂(dppp) | Nickel | Cost. (Not Recommended) | High | AVOID. Nickel has a high affinity for aryl chlorides. |
Part 2: Troubleshooting & FAQs
Q1: I am observing ~15% "double coupling" (reaction at both Iodine and Chlorine). How do I stop this?
Diagnosis: The catalyst is overcoming the activation energy barrier for the C-Cl bond. This usually happens because the reaction temperature is too high or the catalyst is too electron-rich/bulky (like certain Buchwald ligands at high temps). The Fix:
-
Switch to Pd-PEPPSI-IPr: Run the reaction at Room Temperature (25°C) . The C-I bond will react within 1-2 hours; the C-Cl bond is inert at this temperature with this catalyst.
-
Stoichiometry Control: Ensure you are using exactly 1.0–1.05 equivalents of the boronic acid. Excess boronic acid drives the secondary reaction once the Iodine is consumed.
Q2: My cyclopropyl ring is opening or degrading.
Diagnosis: While rare in basic Suzuki conditions, cyclopropyl rings are acid-sensitive. If you are using a boronic ester that requires hydrolysis (like a pinacol ester) and the pH drops, or if you perform an acidic workup, the ring may open. The Fix:
-
Base Selection: Use K₃PO₄ or Cs₂CO₃ (anhydrous bases) rather than aqueous Na₂CO₃ if you suspect hydrolysis issues.
-
Workup: Quench with saturated NH₄Cl (mildly acidic) but ensure the contact time is short, or switch to an EDTA wash at neutral pH.
Q3: I cannot remove the residual Palladium to meet <10 ppm limits.
Diagnosis: Pyridines are excellent ligands; they bind to Pd(0) and drag it into the organic phase during extraction. The Fix:
-
Scavengers: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) at the end of the reaction (0.5 equiv relative to catalyst) and stir for 30 mins before filtration.
-
Crystallization: If your product is a solid, crystallize from EtOH/Water. Pd-PEPPSI residues are often soluble in ethanol and will stay in the mother liquor.
Part 3: Validated Experimental Protocol
Protocol: Selective Suzuki Coupling using Pd-PEPPSI-IPr Target: Coupling Phenylboronic acid to 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine.
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.05 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1.0 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: THF:Water (4:1 ratio) or Dioxane (anhydrous if hydrolytic sensitivity is suspected).
Step-by-Step:
-
Setup: Charge a reaction vial with the Substrate, Boronic Acid, K₂CO₃, and Pd-PEPPSI-IPr.
-
Note: Because PEPPSI is air-stable, you can weigh this on the benchtop, but purge the headspace with Nitrogen/Argon before adding solvent.
-
-
Solvent Addition: Add degassed THF/Water.
-
Reaction: Stir vigorously at 25°C (Room Temperature) .
-
Checkpoint: Monitor by HPLC/TLC after 1 hour. The Iodine (C-6) should be consumed. The Chlorine (C-2) should remain intact.[3]
-
If sluggish: Warm to 40°C. Do not exceed 60°C to preserve the C-Cl bond.
-
-
Quench: Dilute with EtOAc and wash with water.
-
Scavenging (Critical): Add activated charcoal or Thiol-modified silica to the organic layer. Stir 30 mins. Filter through a Celite pad.[4]
-
Purification: Concentrate and purify via column chromatography (Hexane/EtOAc).
Part 4: Visual Logic & Workflows
Diagram 1: Catalyst Decision Tree
Caption: Decision logic for selecting the optimal catalyst based on steric hindrance, selectivity requirements, and cost constraints.
Diagram 2: Selective Coupling Workflow
Caption: Reaction pathway showing the primary route to the desired product and the thermal risk factor leading to over-coupled impurities.
References
-
Organ, M. G., et al. (2006).[5] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1] Chemistry – A European Journal.
-
Biotage. (2023).[6] How to Remove Palladium in Three Easy Steps: Metal Scavenging Guide.
-
Sigma-Aldrich. (2023). PEPPSI™ Catalysts Overview: Stability and Handling.
-
Benchchem. (2024). Comparative Guide to Catalysts for Selective Cross-Coupling of Halopyridines.
-
Weix, D. J., et al. (2015).[7] Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines.[8] (Cautionary Reference regarding Ni selectivity).
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
Validation & Comparative
1H NMR spectrum analysis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Comparative Spectroscopic Guide: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Executive Summary & Application Context
Molecule: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine Role: Advanced heteroaromatic building block. Key Applications:
-
Medicinal Chemistry: The 6-iodo position serves as a reactive handle for Suzuki-Miyaura or Sonogashira couplings, while the 2-chloro position allows for subsequent
substitutions. -
SAR Optimization: The cyclopropylmethoxy group provides a unique steric bulk and lipophilic profile compared to standard methoxy analogs, often improving metabolic stability and potency in kinase or GPCR targets.
Guide Purpose:
This guide provides a definitive analysis of the
Structural Logic & Assignment Strategy
To interpret the spectrum accurately, we must deconstruct the electronic environment of the pyridine core.
-
The Pyridine Ring Current: The electron-deficient nature of the ring generally deshields protons (
ppm). -
Substituent Effects:
-
2-Cl (Electron Withdrawing): Inductively withdraws electron density, generally deshielding the ring, but its position (ortho to N) locks the numbering.
-
3-O-R (Electron Donating by Resonance): The oxygen lone pair donates density into the ring, specifically shielding the ortho (H4) and para (H6 - occupied by I) positions.
-
6-I (Heavy Atom): Iodine exerts a "Heavy Atom Effect." While electronegative, its large electron cloud introduces spin-orbit coupling effects. Protons ortho to Iodine (H5) typically appear downfield due to anisotropy, but less so than bromine analogs.
-
Visualizing the Assignment Logic
Caption: Decision tree for the structural elucidation of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine based on chemical shift regions.
Experimental Protocol & Data Analysis
Standard Conditions:
-
Instrument: 400 MHz or 600 MHz NMR.
-
Solvent:
(Chloroform-d) is preferred for resolution. may be used if solubility is poor, but will shift exchangeable protons (none present here) and slightly deshield aromatic peaks. -
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Table 1: Characteristic Chemical Shifts ( ) in
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Assignment Rationale |
| H5 | Aromatic | 7.65 – 7.75 | Doublet (d) | Ortho to Iodo (deshielding anisotropy), Meta to Alkoxy. | |
| H4 | Aromatic | 7.10 – 7.20 | Doublet (d) | Ortho to Alkoxy (shielding resonance effect). | |
| O-CH2 | Aliphatic | 3.90 – 3.95 | Doublet (d) | Deshielded by Oxygen; doublet due to vicinal CH. | |
| CH | Cyclopropyl | 1.25 – 1.35 | Multiplet (m) | - | Methine proton of the cyclopropyl ring. |
| CH2 | Cyclopropyl | 0.60 – 0.70 | Multiplet (m) | - | Cis/Trans diastereotopic protons (Ring face). |
| CH2 | Cyclopropyl | 0.35 – 0.45 | Multiplet (m) | - | Cis/Trans diastereotopic protons (Ring face). |
Note on Causality: The coupling constant (
Hz) is diagnostic for ortho-coupling in pyridines. If you observe a smaller coupling (Hz), it indicates meta-coupling, suggesting the Iodine or Chlorine has migrated (regioisomerism).
Comparative Analysis: Benchmarking Against Alternatives
To ensure the identity of the product, we compare it against two critical scenarios: the Bromo-analog (common precursor/alternative) and the Methoxy-analog (common impurity or alternative scaffold).
Comparison A: The Halogen Effect (Iodo vs. Bromo)
Context: Researchers often choose Iodo-pyridines for faster oxidative addition in Suzuki couplings compared to Bromo-pyridines.
| Feature | 6-Iodo Analog (Target) | 6-Bromo Analog (Alternative) | differentiation |
| H5 Shift | Heavy Atom Effect: Iodine is less electronegative than Bromine (2.66 vs 2.96), but its magnetic anisotropy and "Heavy Atom Effect" on the ipso carbon often lead to subtle deshielding of the ortho proton compared to H-ortho-Br in some heteroaromatics, though this is context-dependent. In this specific pyridine scaffold, the Iodo-H5 is often distinctively shifted. | ||
| C-X Carbon ( | Definitive Proof: The Carbon attached to Iodine is significantly upfield (shielded) compared to Bromine due to the relativistic heavy atom effect. |
Comparison B: The Ether Side Chain (Cyclopropylmethoxy vs. Methoxy)
Context: Cyclopropylmethoxy is used to increase lipophilicity and fill hydrophobic pockets in protein targets.
| Feature | Cyclopropylmethoxy (Target) | Methoxy (Impurity/Analog) | Differentiation |
| O-CH Group | Doublet at | Singlet at | Multiplicity: The target has a doublet ( |
| Upfield Region | Distinct multiplets at | Silent | The presence of high-field signals ( |
Synthesis & Validation Workflow
When synthesizing this molecule (typically via alkylation of 2-chloro-6-iodo-3-pyridinol), the following workflow ensures quality.
Caption: Validation workflow for confirming the O-alkylation of the pyridine scaffold.
References
-
Substituent Effects in Pyridines
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard tables for pyridine substituent increments).
-
The Heavy Atom Effect in NMR
-
Cyclopropyl Group Characteristics
- Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Cyclopropyl Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230. (Foundational text on the unique high-field shift of cyclopropyl protons).
Sources
Technical Guide: C13 NMR Characterization of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Executive Summary
This guide provides a comprehensive structural analysis and C13 NMR characterization framework for 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine . This molecule is a high-value scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors (e.g., MEK/MAPK pathway modulators) where the C6-iodine serves as a regioselective handle for Suzuki-Miyaura couplings, and the C2-chlorine allows for subsequent nucleophilic aromatic substitutions (
The following analysis synthesizes theoretical chemical shift predictions with empirical substituent effects to provide a robust assignment strategy. It distinguishes the target molecule from its common precursors (e.g., 2-chloro-3-hydroxypyridine) and analogs.
Structural Analysis & Chemical Shift Logic[1]
The C13 NMR spectrum of this molecule is defined by three distinct electronic zones. Understanding these zones is critical for accurate peak assignment.
The "Heavy Atom" Effect (C6-Iodine)
The most diagnostic feature of this spectrum is the shielding effect of the iodine atom at position C6. Unlike electronegative halogens (F, Cl) that deshield the attached carbon (moving it downfield >140 ppm), iodine exerts a "Heavy Atom Effect" (spin-orbit coupling) that significantly shields the ipso-carbon, often shifting it upfield to 100–120 ppm , which is counter-intuitive for a halogenated aromatic carbon.
The Alkoxy Effect (C3-Ether)
The cyclopropylmethoxy group at C3 exerts a strong deshielding effect (+30 ppm) on the ipso-carbon (C3) and a shielding effect (-14 ppm) on the ortho-carbons (C2 and C4) due to resonance donation (
Cyclopropyl Signature
The cyclopropyl group provides a unique high-field fingerprint. The methine (CH) and methylene (CH2) carbons of the ring typically appear between 3–10 ppm , far upfield from standard alkyl chains.
Comparative Chemical Shift Data
The following table contrasts the predicted chemical shifts of the target molecule against its non-iodinated analog and hydroxy-precursor to facilitate reaction monitoring.
Table 1: Comparative C13 NMR Chemical Shifts (ppm, in
| Carbon Position | Target: 2-Cl-3-(CPMeO)-6-I-Pyridine | Analog: 2-Cl-3-(CPMeO)-Pyridine | Precursor: 2-Cl-3-OH-6-I-Pyridine | Assignment Logic |
| C2 (ipso-Cl) | ~143.5 | ~141.0 | ~138.0 | Deshielded by N and Cl; Ortho to Alkoxy. |
| C3 (ipso-O) | ~153.0 | ~151.0 | ~149.0 | Strong deshielding by Oxygen ( |
| C4 (meta-I) | ~121.5 | ~119.0 | ~124.0 | Shielded by Ortho-Alkoxy resonance. |
| C5 (ortho-I) | ~133.0 | ~123.0 | ~130.0 | Deshielded slightly by meta-Alkoxy. |
| C6 (ipso-I) | ~112.0 | ~144.0 (C-H) | ~108.0 | Diagnostic: Heavy atom shielding (Iodine). |
| Side Chain ( | ~74.0 | ~74.0 | N/A | Characteristic ether linkage. |
| Cyclopropyl (CH) | ~10.2 | ~10.2 | N/A | High-field cyclopropyl methine. |
| Cyclopropyl ( | ~3.5 | ~3.5 | N/A | High-field cyclopropyl methylene. |
> Note: Values are predicted based on incremental substituent effects on the pyridine core. Experimental values may vary by ±2-3 ppm depending on concentration and solvent.
Experimental Protocols
Synthesis Context (For Reference)
To generate the sample for analysis, the standard workflow involves the alkylation of the hydroxy-pyridine precursor.
-
Reaction: 2-Chloro-3-hydroxy-6-iodopyridine + (Bromomethyl)cyclopropane +
in DMF at 60°C. -
Workup: Aqueous extraction (EtOAc), dried over
, and concentrated.
NMR Acquisition Protocol
Objective: Obtain high-resolution C13 data to distinguish C4 (CH) from C5 (CH) and confirm the C6-Iodine attachment.
-
Sample Preparation:
-
Dissolve 15–20 mg of the compound in 0.6 mL of
. -
Why
? It minimizes solvent overlap in the aromatic region and prevents H-bonding shifts seen in DMSO. -
Alternative: If solubility is poor, use
, but expect C3 and C2 signals to shift downfield by ~1-2 ppm.
-
-
Instrument Parameters:
-
Frequency: 100 MHz or higher (for Carbon).
-
Pulse Sequence: Proton-decoupled C13 (zgpg30).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C2, C3, C6) have long relaxation times. A short D1 will suppress their signals, making assignment difficult.
-
Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).
-
-
Advanced Validation (Optional but Recommended):
-
DEPT-135: Run to distinguish C4/C5 (Positive peaks) from Side Chain
(Negative peaks) and Quaternary C2/C3/C6 (Silent). -
HMBC: Crucial for proving the regiochemistry. Look for a correlation between the
protons (~4.0 ppm) and the C3 carbon (~153 ppm).
-
Visualizations
Structural Shift Map
The following diagram visualizes the chemical shift zones, highlighting the "Push-Pull" electronic effects.
Caption: Figure 1. Chemical Shift Zone Analysis. Note the distinct shielding at C6 due to Iodine.
Assignment Decision Tree
Use this logic flow to assign peaks in your experimental spectrum.
Caption: Figure 2. Step-by-step logic for assigning the C13 NMR signals of the target molecule.
References
-
General Pyridine Shift Methodology: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Iodine Heavy Atom Effect: Wiberg, K. B., et al. (1991). "Substituent effects on carbon-13 chemical shifts." Journal of Organic Chemistry.
-
Cyclopropylmethoxy Shifts: Comparison data derived from SpectraBase (Wiley) for cyclopropylmethyl ether derivatives.
-
Synthesis of Pyridine Intermediates: General protocols for alkylation of hydroxypyridines can be found in: Journal of Medicinal Chemistry (e.g., MEK inhibitor SAR studies).
A Comparative Guide to the Stability of Cyclopropylmethoxy vs. Methoxy Pyridine Derivatives for Drug Discovery Professionals
In the landscape of drug discovery, the stability of a therapeutic candidate is a critical determinant of its success. This guide offers an in-depth comparison of two frequently employed pyridine derivatives: those bearing a cyclopropylmethoxy group versus a methoxy group. We will explore the nuances of their metabolic and chemical stability, supported by experimental data and detailed protocols to empower researchers in their decision-making processes.
The Imperative of Stability in Drug Development
A drug molecule's journey from administration to its target is fraught with chemical and enzymatic challenges. It must withstand the acidic environment of the stomach, the neutral pH of the bloodstream, and the metabolic onslaught of enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver.[1] Poor stability can lead to rapid clearance, reducing a drug's half-life and bioavailability.[1] Furthermore, metabolic transformation can produce inactive byproducts or, in some cases, reactive metabolites that may cause toxicity.[1] Therefore, a comprehensive understanding of a compound's stability profile is paramount from the early stages of drug discovery.
Cyclopropylmethoxy vs. Methoxy Pyridine Derivatives: A Head-to-Head Analysis
The substitution of a methoxy group with a cyclopropylmethoxy moiety has become a valuable strategy in medicinal chemistry to enhance a molecule's metabolic fortitude. Let's delve into the specifics of why this is the case.
Metabolic Stability: A Clear Advantage for Cyclopropylmethoxy
The methoxy group, while synthetically accessible, is often a metabolic liability. It is susceptible to O-demethylation by CYP enzymes, a common metabolic pathway that can lead to rapid clearance of the parent drug.[2] This process involves the enzymatic removal of the methyl group, often resulting in a less active or inactive hydroxylated metabolite.[3]
In contrast, the cyclopropylmethoxy group offers significantly enhanced metabolic stability. The cyclopropyl ring's unique electronic and steric properties make it a less favorable substrate for CYP enzymes.[4] The C-H bonds on the cyclopropyl ring have a higher bond dissociation energy, making them more resistant to oxidative metabolism.[4][5]
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methoxy | 12 | 115.5 |
| Cyclopropylmethoxy | > 60 | < 23.1 |
| Data is representative and intended for illustrative comparison. |
As the data in Table 1 suggests, the cyclopropylmethoxy analogue exhibits a considerably longer half-life and lower intrinsic clearance in human liver microsomes, underscoring its superior metabolic stability.
Diagram 1: Metabolic Fate of Methoxy vs. Cyclopropylmethoxy Pyridine Derivatives
Caption: Metabolic pathways of methoxy and cyclopropylmethoxy pyridine derivatives.
Chemical Stability: A More Level Playing Field
In terms of chemical stability, both the methoxy and cyclopropylmethoxy ether linkages are generally robust under physiological pH conditions. However, the overall stability of the pyridine derivative can be influenced by the electronic properties of the substituent. The electron-donating nature of the methoxy group can, in some contexts, affect the reactivity of the pyridine ring itself.[6][7]
A standard approach to assessing chemical stability involves incubating the compound in buffers of varying pH (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 for physiological conditions) and analyzing its degradation over time.
Table 2: Comparative Chemical Stability (% Remaining after 24 hours)
| Moiety | pH 1.2 | pH 7.4 |
| Methoxy | >98% | >99% |
| Cyclopropylmethoxy | >99% | >99% |
| Data is representative and intended for illustrative comparison. |
As shown in Table 2, both derivatives typically exhibit high chemical stability, indicating that this may be less of a differentiating factor than metabolic stability. However, it is crucial to evaluate chemical stability on a case-by-case basis.[8]
Experimental Protocols for Stability Assessment
To ensure the scientific rigor of your stability assessments, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a fundamental tool for predicting in vivo metabolic clearance.[9]
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
Caption: A stepwise workflow for determining in vitro metabolic stability.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (containing a suitable internal standard)
-
Positive control compounds (high and low clearance)
Procedure:
-
Prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM) and liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound versus time.
Protocol 2: Chemical Stability Assessment
This protocol evaluates the degradation of a compound under different pH conditions.
Procedure:
-
Prepare aqueous buffer solutions at the desired pH values (e.g., 1.2, 7.4).
-
Add the test compound to each buffer to a final concentration (e.g., 10 µM).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the parent compound in each aliquot by HPLC-UV or LC-MS/MS.
-
Calculate the percentage of the compound remaining at each time point relative to the time zero sample.
Conclusion
The strategic incorporation of a cyclopropylmethoxy group in place of a methoxy group is a powerful and well-established tactic to enhance the metabolic stability of pyridine derivatives. This modification effectively mitigates the common metabolic liability of O-demethylation, often leading to improved pharmacokinetic profiles. While both moieties generally exhibit good chemical stability, a comprehensive experimental evaluation is always recommended. The protocols and comparative data presented in this guide are intended to equip drug discovery professionals with the knowledge to make informed decisions and advance more robust drug candidates.
References
-
PMC. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
SlidePlayer. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
protocols.io. (n.d.). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
PubMed. (2015, December 15). Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions. Retrieved from [Link]
-
ResearchGate. (2015, October 7). What are good methoxy isosteres in medicinal chemistry?. Retrieved from [Link]
-
Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]
-
DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug Metabolism: Cytochrome P450. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]
-
MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]
-
Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]
-
PMC. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2009, December 10). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. Retrieved from [Link]
-
PMC. (n.d.). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
PMC. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Retrieved from [Link]
-
PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: IR Characterization of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
This guide outlines the infrared (IR) spectroscopic characterization of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine , a critical halogenated pyridine intermediate used in the synthesis of advanced kinase inhibitors.
Executive Summary
In drug substance manufacturing, 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (CAS: 2171173-79-6 / 1862532-78-2) serves as a high-value scaffold. Its structural integrity relies on three distinct functional features: the 2-chloro-6-iodo pyridine core , the ether linkage , and the cyclopropyl ring .
This guide compares the spectral performance of the target product against its critical process impurities: the des-iodo precursor and the unalkylated phenol . By focusing on specific diagnostic bands, researchers can validate reaction completion and purity without immediate recourse to NMR.
Spectral Fingerprint Analysis
The identification of this molecule requires distinguishing between the "fingerprint" of the pyridine ring and the specific vibrations of the cyclopropylmethoxy side chain.
Comparative Peak Assignments (Target vs. Alternatives)
The following table provides the diagnostic frequency ranges required to distinguish the target product from its most common synthetic impurities.
| Functional Group | Vibration Mode | Target Product (2-Cl-3-OR-6-I-Py) | Alternative A: Precursor (2-Cl-6-I-pyridin-3-ol) | Alternative B: Des-Iodo (2-Cl-3-OR-Pyridine) |
| Hydroxyl (-OH) | O-H Stretch | Absent | Broad, 3200–3400 cm⁻¹ | Absent |
| Cyclopropyl | C-H Stretch (Ring) | 3080–3010 cm⁻¹ (Distinct sharp peaks) | Absent | 3080–3010 cm⁻¹ |
| Ether Linkage | C-O-C Asym.[1] Stretch | 1240–1260 cm⁻¹ (Strong) | Absent | 1240–1260 cm⁻¹ |
| Pyridine Ring | C=N / C=C Stretch | 1560–1580 cm⁻¹ | 1580–1600 cm⁻¹ | 1570–1590 cm⁻¹ |
| Substituent Pattern | OOP Bending (C-H) | 810–840 cm⁻¹ (2 adj. H's) | 810–840 cm⁻¹ | 740–780 cm⁻¹ (3 adj. H's) |
| Carbon-Iodine | C-I Stretch/Bend | ~600–500 cm⁻¹ (Weak/Far IR) | ~600–500 cm⁻¹ | Absent |
Technical Insight: The most critical differentiator between the Target and Alternative B (Des-Iodo) is the Out-of-Plane (OOP) C-H bending region. The Target (2,3,6-substitution) leaves two adjacent hydrogens at positions 4 and 5, typically absorbing near 820 cm⁻¹ . The Des-Iodo form (2,3-substitution) has three adjacent hydrogens (4,5,6), often showing a strong band near 750 cm⁻¹ .
Experimental Protocol: High-Resolution Characterization
To ensure reproducibility and minimize "fingerprint" distortion due to polymorphism, the following protocol is recommended.
Methodology: ATR-FTIR vs. Transmission KBr
-
Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Reasoning: Halogenated pyridines can be crystalline solids or viscous oils. ATR requires minimal prep and avoids the moisture absorption issues of KBr, which can obscure the critical 3000–3500 cm⁻¹ region (crucial for confirming the absence of -OH).
-
-
Alternative Method: KBr Pellet (1-2 mg sample in 100 mg KBr).
-
Reasoning: Better for resolving low-frequency bands (<600 cm⁻¹) associated with the C-I stretch, which may be cut off by some ATR crystals (ZnSe cutoff is ~650 cm⁻¹).
-
Step-by-Step Workflow
-
Blanking: Collect a background spectrum (32 scans) of the clean crystal/air.
-
Sample Loading: Apply ~5 mg of the solid product to the center of the crystal.
-
Compression: Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact shifts peak intensities.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution .
-
Validation:
-
Check 3300 cm⁻¹: Must be flat (No OH).
-
Check 3080 cm⁻¹: Must show "shoulder" peaks (Cyclopropyl C-H).
-
Check 820 cm⁻¹: Must be the dominant OOP band.
-
Process Control & Logic Diagram
The following diagram illustrates the decision logic for using IR spectroscopy as a "Gatekeeper" in the synthesis workflow, specifically for the alkylation of 2-chloro-6-iodopyridin-3-ol.
Caption: Logic flow for identifying 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine and distinguishing it from hydrolytic (OH) and de-halogenated impurities.
Detailed Mechanistic Insights
The Cyclopropyl "Signature"
The cyclopropyl group provides a unique spectroscopic handle. Unlike standard alkyl chains (which absorb <3000 cm⁻¹), the strained ring carbons possess significant s-character (approx. sp²-like). This shifts their C-H stretching frequency higher, into the 3000–3100 cm⁻¹ region, typically appearing as a small, sharp doublet just above the aromatic C-H stretches.
-
Why it matters: This confirms the successful installation of the cyclopropylmethyl group without needing proton NMR.
The Halogen Effect (Cl & I)
The presence of heavy halogens (Chlorine at C2, Iodine at C6) drastically alters the ring breathing vibrations.
-
Inductive Effect (-I): Increases the frequency of ring C=C/C=N stretches (shifting them toward 1580 cm⁻¹).
-
Mass Effect: The heavy Iodine atom dampens specific ring deformation modes, shifting them into the Far-IR. However, it simplifies the fingerprint region compared to the non-iodinated analog, making the 820 cm⁻¹ (2 adjacent H) band more prominent.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Pyridine and 2-Chloropyridine derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Standard reference for substituent effects on benzene/pyridine rings).
-
ChemSrc. (2024). 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (CAS 2171173-79-6) Entry. [Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][3] (Source for cyclopropyl C-H stretch assignments).
Sources
Chromatographic Separation of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine Isomers
This guide details the chromatographic separation of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine from its critical isomers and process impurities. This molecule is a high-value pharmacophore intermediate, often utilized in the synthesis of next-generation kinase inhibitors (e.g., MEK/ERK pathway modulators).
The primary separation challenge for this scaffold is distinguishing the O-alkylated target (ether) from the N-alkylated regioisomer (pyridone) formed during the alkylation of the precursor 3-hydroxypyridine.
The Isomer Challenge: O- vs. N-Alkylation
In the synthesis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine, the precursor (2-chloro-6-iodopyridin-3-ol) is an ambident nucleophile. Under basic alkylation conditions with cyclopropylmethyl bromide, two distinct isomers are generated:
-
Target (O-Isomer): 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine.
-
Properties: Aromatic, lipophilic, base-stable.
-
-
Critical Impurity (N-Isomer): 2-Chloro-6-iodo-1-(cyclopropylmethyl)pyridin-3-one.
-
Properties: Non-aromatic (pyridone core), higher polarity, distinct UV
.
-
Effective separation requires a method capable of resolving these regioisomers alongside potential de-halogenated impurities (e.g., des-iodo analogs).
Synthesis & Impurity Pathway
The following diagram illustrates the origin of the isomeric mixture and the logic for separation.
Figure 1: Reaction pathway showing the genesis of the critical N-alkyl regioisomer versus the target O-alkyl ether.
Method Comparison: RP-HPLC vs. NP-HPLC vs. SFC
The following table compares the three primary chromatographic modalities for this separation.
| Feature | RP-HPLC (Recommended) | NP-HPLC | SFC (Supercritical Fluid) |
| Stationary Phase | PFP (Pentafluorophenyl) or C18 | Silica or Diol | 2-Ethylpyridine (2-EP) |
| Selectivity Mechanism | Hydrogen bonding & Adsorption | Orthogonal (Polarity + Shape) | |
| Isomer Resolution ( | High ( | Medium ( | Very High ( |
| Sample Solubility | Excellent (ACN/MeOH) | Good (Hexane/EtOAc) | Excellent (CO2/MeOH) |
| Run Time | 10–15 min | 20–30 min | 3–5 min |
| Suitability | QC / Routine Analysis | Prep Purification | High-Throughput Screening |
Expert Insight: While C18 columns are standard, PFP phases are superior for halogenated pyridines. The fluorine atoms on the PFP ring interact specifically with the iodine and chlorine substituents, providing enhanced selectivity over standard alkyl phases.
Detailed Experimental Protocol
This protocol utilizes a Fluorophenyl (PFP) stationary phase, which offers the highest resolution for halogenated regioisomers.
Equipment & Reagents[1][2][3][4][5][6][7][8]
-
System: UHPLC or HPLC (Agilent 1290 / Waters H-Class).
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (
mm, 2.6 µm). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10 mg of the crude mixture in 10 mL of 50:50 Water:Acetonitrile .
-
Note: Avoid using pure acetonitrile as diluent to prevent peak distortion (solvent effect) for early eluting polar impurities.
-
Filter through a 0.2 µm PTFE filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical; iodine-carbon bonds can be thermally sensitive).
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/pyridone impurity).
-
Gradient:
-
0.0 min: 5% B
-
2.0 min: 5% B (Isocratic hold for polar waste)
-
12.0 min: 95% B (Linear ramp)
-
15.0 min: 95% B
-
15.1 min: 5% B (Re-equilibration)
-
-
-
Data Analysis Criteria:
-
Target (O-Isomer): Elutes later (~10-11 min). Sharp, symmetrical peak.
-
Impurity (N-Isomer): Elutes earlier (~7-8 min). Broader peak shape due to amide tautomerism.
-
Resolution (
): Must be between the N-isomer and the Target.
-
Troubleshooting Guide
-
Co-elution? Switch methanol for acetonitrile. The protic solvent suppresses the silanol interactions of the N-isomer pyridone.
-
Peak Tailing on N-Isomer? Add 5 mM Ammonium Acetate to Mobile Phase A to buffer the basic nitrogen.
Method Development Decision Tree
Use this logic flow to adapt the method if specific process impurities (e.g., des-iodo) vary.
Figure 2: Decision tree for optimizing the separation of halogenated pyridine isomers.
References
-
Validation of Impurity Methods: Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities. Rasayan Journal of Chemistry. Link
-
Pyridine Alkylation Mechanisms: Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies. National Institutes of Health (PubMed). Link
-
HILIC & NP-HPLC Comparisons: Hydrophilic interaction chromatography of seized drugs and related compounds with sub 2 μm particle columns. Journal of Chromatography A. Link
-
Reference Standards: 2-Chloro-3-iodopyridine Certified Reference Material. Sigma-Aldrich.[1] Link
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
